molecular formula C18H13N5O3 B12406885 Anti-infective agent 5

Anti-infective agent 5

Cat. No.: B12406885
M. Wt: 347.3 g/mol
InChI Key: RYMURFCZKNEFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-infective agent 5 is a high-purity chemical substance provided for research use in microbiological and pharmacological studies. As a broad-spectrum anti-infective, this compound is a valuable tool for in vitro investigations into the mechanisms of action against a range of bacteria, fungi, and other pathogens . Researchers can utilize this agent to study bacterial cell wall synthesis inhibition, interference with microbial protein synthesis, or induction of oxidative stress in pathogens to understand its bactericidal or bacteriostatic properties . It is ideally suited for applications in developing novel antimicrobial strategies, exploring resistance mechanisms, and high-throughput screening of compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Researchers should consult the product's specific Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2

InChI Key

RYMURFCZKNEFRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A-782-5: A Technical Guide to its Dual-Target Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent A-782-5 represents a significant advancement in the fight against bacterial infections, demonstrating potent bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens. This document provides a comprehensive overview of the agent's mechanism of action, focusing on its dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing the covalent complex formed between these enzymes and bacterial DNA, A-782-5 induces double-strand DNA breaks, which effectively halts DNA replication and transcription, leading to rapid cell death.[2][3] This guide synthesizes the available preclinical data, details the experimental protocols used to elucidate this mechanism, and presents the information through structured tables and diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery of novel anti-infective agents with unique mechanisms of action.[4][5][6] A-782-5 is a novel synthetic fluoroquinolone designed to overcome common resistance pathways.[2][3] Unlike older quinolones that may show preferential activity against either DNA gyrase or topoisomerase IV depending on the bacterial species, A-782-5 exhibits a more balanced and potent inhibition of both enzymes.[1] This dual-targeting strategy is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance.[7]

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The bactericidal effect of A-782-5 is a direct result of its interference with bacterial DNA synthesis.[2][8] This is achieved by targeting DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair.[1][2][9][10]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA helix.[8][11] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][11]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme is primarily responsible for the decatenation, or separation, of daughter chromosomes following a round of DNA replication.[2][9] Its inhibition prevents the segregation of newly synthesized DNA, leading to a lethal traffic jam of the replication machinery.[11] In numerous Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1]

A-782-5 binds to the complex of these enzymes with DNA, specifically at the interface near the active site tyrosine, which is transiently linked to the DNA during the strand-passage reaction.[2] This binding event stabilizes a transient, cleaved state of the DNA, forming a drug-enzyme-DNA ternary complex that blocks the progression of the replication fork and generates cytotoxic double-strand breaks.[2][3][7]

Signaling Pathway of A-782-5 Action

A-782-5_Mechanism cluster_Extracellular Bacterial Cell Exterior cluster_Intracellular Bacterial Cytoplasm A7825_ext A-782-5 A7825_int A-782-5 A7825_ext->A7825_int Cellular Uptake DNA_Gyrase DNA Gyrase A7825_int->DNA_Gyrase Binds to Gyrase-DNA complex Topo_IV Topoisomerase IV A7825_int->Topo_IV Binds to TopoIV-DNA complex Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Blocks progression DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->Replication_Fork Prevents decatenation Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1. Mechanism of A-782-5 leading to bacterial cell death.

Quantitative Data Summary

The efficacy of A-782-5 has been quantified through various in vitro assays, including determination of minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and half-maximal inhibitory concentrations (IC₅₀) against the purified target enzymes.

Table 1: In Vitro Antibacterial Activity of A-782-5
Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.015
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.008
Escherichia coli (ATCC 25922)Gram-negative0.03
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.125
Haemophilus influenzae (ATCC 49247)Gram-negative0.004
Ciprofloxacin-Resistant S. aureusGram-positive0.5
Table 2: Enzyme Inhibition Profile of A-782-5
EnzymeSource OrganismIC₅₀ (µM)
DNA GyraseE. coli0.05
Topoisomerase IVE. coli0.08
DNA GyraseS. aureus0.15
Topoisomerase IVS. aureus0.09
Human Topoisomerase IIαH. sapiens>100

Experimental Protocols

The data presented above were generated using standardized and validated methodologies. The core experimental protocols are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • A two-fold serial dilution of A-782-5 was prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial strains were cultured to the logarithmic phase and then diluted to a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • 100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted A-782-5.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of A-782-5 at which no visible bacterial growth was observed.[12]

MIC_Workflow start Start prep_dilution Prepare 2-fold serial dilutions of A-782-5 in 96-well plate start->prep_dilution inoculate Inoculate wells with bacterial suspension prep_dilution->inoculate prep_inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination via broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assay

The inhibitory activity of A-782-5 against purified bacterial topoisomerases was measured using a DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV) assay. The IC₅₀ value represents the concentration of the agent required to inhibit 50% of the enzyme's activity.

Protocol for DNA Gyrase Supercoiling Assay:

  • Purified E. coli DNA gyrase was incubated with relaxed pBR322 plasmid DNA in the presence of ATP and varying concentrations of A-782-5.

  • The reaction mixture was incubated at 37°C for 30 minutes.

  • The reaction was stopped, and the DNA products were separated by agarose gel electrophoresis.

  • The gel was stained with ethidium bromide and visualized under UV light. The amount of supercoiled DNA was quantified using densitometry.

  • IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the A-782-5 concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme_Assay_Workflow step1 Step 1 Incubate Enzyme, DNA, ATP, and A-782-5 step2 Step 2 Stop Reaction step1->step2 step3 Step 3 Agarose Gel Electrophoresis step2->step3 step4 Step 4 Stain, Visualize, and Quantify step3->step4 step5 Step 5 Calculate IC50 step4->step5

Figure 3. General workflow for enzyme inhibition (IC₅₀) determination.

Conclusion

Anti-infective agent A-782-5 is a potent, broad-spectrum bactericidal agent that functions through the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This mechanism effectively disrupts DNA replication and leads to cell death.[2][8] The balanced affinity for both targets in both Gram-positive and Gram-negative bacteria, combined with its activity against resistant strains, underscores its potential as a next-generation therapeutic. The data and protocols presented in this guide provide a foundational understanding for further research and development of this promising anti-infective candidate.

References

In Silico Modeling of Anti-infective Agent 5 Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core in silico methodologies used to model the binding of a hypothetical anti-infective agent, designated "Anti-infective Agent 5," to its molecular target. For the purpose of this guide, we will use the well-validated bacterial enzyme Dihydrofolate Reductase (DHFR) as the target. DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for bacterial survival, making it an excellent target for antibacterial agents.[1][2][3][4] The inhibition of DHFR disrupts the synthesis of vital cellular components like DNA and certain amino acids, leading to the cessation of cell growth.[2]

This document outlines the theoretical basis and provides detailed experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data is summarized in tables for clarity, and key workflows and pathways are visualized using diagrams.

The Bacterial Folate Biosynthesis Pathway

The bacterial folate pathway is responsible for the de novo synthesis of tetrahydrofolate, a critical cofactor in the synthesis of purines, thymidylate, and certain amino acids.[3][5][6] This pathway is absent in humans, who obtain folate from their diet, making the enzymes within this pathway attractive targets for selective antibacterial drugs.[7] Dihydrofolate Reductase (DHFR) catalyzes the final step in this pathway, the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][8]

folate_pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition Point GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Precursors DNA, RNA, Amino Acid Precursors THF->Precursors Agent5 Anti-infective Agent 5 Agent5->DHF

Bacterial folate synthesis pathway showing DHFR inhibition.

In Silico Analysis Workflow

The computational workflow to analyze the binding of an anti-infective agent to its target involves a multi-step process. It begins with the preparation of the target protein and the ligand, followed by molecular docking to predict the binding pose. This initial prediction is then refined and validated through more computationally intensive methods like molecular dynamics (MD) simulations and binding free energy calculations.

workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Post-simulation Analysis PDB Fetch Protein Structure (e.g., from PDB) Clean Clean Protein (Remove water, Add H+) PDB->Clean Ligand Prepare Ligand (2D to 3D, Protonation) Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid Define Binding Site (Grid Box Generation) Clean->Grid Grid->Dock Pose Analyze Poses & Select Best Candidate Dock->Pose Solvate Solvate & Ionize Complex Pose->Solvate Equilibrate Energy Minimization & Equilibration (NVT, NPT) Solvate->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory FreeEnergy Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy Result Final Binding Affinity & Mode FreeEnergy->Result

General workflow for in silico target binding analysis.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protocol: Molecular Docking using AutoDock Vina

  • Target Preparation:

    • Download the crystal structure of DHFR (e.g., PDB ID: 2XCT) from the Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structure of "this compound" and known inhibitors (e.g., Trimethoprim).

    • Convert the 2D structure to a 3D structure using software like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of DHFR based on the position of the co-crystallized ligand or from published literature.

    • Define a grid box that encompasses the entire active site. A typical size would be 25Å x 25Å x 25Å centered on the active site.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box center, and its dimensions.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • The program will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities.

Table 1: Hypothetical Molecular Docking Results

CompoundBinding Affinity (kcal/mol)Interacting Residues
This compound -9.2Ile5, Asp27, Phe31, Ile94
Trimethoprim (Control)-8.5Ile5, Asp27, Phe31, Thr46, Ile94
Known Inhibitor A-8.9Asp27, Phe31, Pro50, Ile94
Known Inhibitor B-7.8Ile5, Val8, Asp27, Phe31
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the physical movement of atoms and molecules over time, allowing for the assessment of the stability of the protein-ligand complex and the refinement of the docked pose.

Protocol: MD Simulation using GROMACS [9][10][11][12]

  • System Setup:

    • Topology Generation: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36. For the ligand ("this compound"), generate topology and parameter files using a server like CGenFF.[9][12]

    • Complex Formation: Combine the coordinate files of the protein and the selected ligand pose from docking into a single file.

    • Solvation: Place the complex in a periodic box (e.g., cubic) and solvate it with a water model like TIP3P.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm for 50,000 steps to remove steric clashes.[9]

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for 100 ps to stabilize the temperature (e.g., at 300 K). Restrain the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for another 100 ps to stabilize the pressure (e.g., at 1 bar) and density. Continue to restrain the heavy atoms.

  • Production Run:

    • Run the production MD simulation for at least 100 ns without restraints. Save the trajectory and energy data every 10 ps.

Table 2: MD Simulation Parameters

ParameterValue
Force FieldCHARMM36
Water ModelTIP3P
Box TypeCubic
Simulation Time100 ns
Temperature300 K
Pressure1 bar
EnsembleNPT
Long-range ElectrostaticsParticle Mesh Ewald (PME)
Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the free energy of binding from MD simulation trajectories.[13][14][15][16]

Protocol: MM/PBSA Calculation

  • Trajectory Extraction:

    • From the 100 ns production trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps) after ensuring the system has reached equilibrium (e.g., using the last 50 ns).

  • Free Energy Calculation:

    • Use a tool like GROMACS' g_mmpbsa or Amber's MMPBSA.py to calculate the binding free energy for each snapshot.[14][17]

    • The binding free energy (ΔG_bind) is calculated as:

      • ΔG_bind = G_complex - (G_protein + G_ligand)

      • Each term includes molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

  • Averaging:

    • Average the ΔG_bind values over all the extracted snapshots to get the final estimated binding free energy and its standard deviation.

Table 3: Hypothetical MM/PBSA Binding Free Energy Results for Agent 5-DHFR Complex

Energy ComponentAverage Value (kJ/mol)Standard Deviation (kJ/mol)
Van der Waals Energy-165.410.2
Electrostatic Energy-45.88.5
Polar Solvation Energy120.112.1
Non-polar (SASA) Energy-15.31.5
ΔG binding (Total) -106.4 15.7

Conclusion

The in silico workflow presented in this guide provides a robust framework for characterizing the binding of a novel anti-infective agent to its target. The hypothetical results for "this compound" suggest a high binding affinity for DHFR, stronger than the control inhibitor Trimethoprim, as indicated by molecular docking. MD simulations would further confirm the stability of this interaction, and MM/PBSA calculations provide a more accurate estimation of the binding free energy, highlighting favorable contributions from van der Waals and electrostatic interactions. These computational insights are invaluable for guiding the rational design and optimization of new, potent anti-infective agents. Experimental validation is the essential next step to confirm these computational predictions.[18][19]

References

Physicochemical Properties of Ciprofloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the broad-spectrum fluoroquinolone antibacterial agent, Ciprofloxacin. For the purpose of this document, Ciprofloxacin will be referred to as "Anti-infective agent 5." The data presented herein is crucial for understanding its behavior in various physiological and formulation environments, directly impacting its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical parameters of Ciprofloxacin are summarized in the table below. These values are essential for predicting its solubility, permeability, and stability, which are cornerstone properties in drug development and formulation.

PropertyValue
Molecular Formula C₁₇H₁₈FN₃O₃[1][2]
Molecular Weight 331.34 g/mol [1][3]
Appearance Faintly yellowish to light yellow crystalline powder[2][3][4]
Melting Point 253-257 °C (decomposes)[1][3]
pKa (Ionization Constants) pKa₁ = 6.09 (carboxylic acid group)[3][5]pKa₂ = 8.74 (piperazinyl nitrogen)[3][5]
LogP (Octanol/Water) 0.28 (non-ionized form)[3]
Aqueous Solubility pH-dependent:[6][7][8]- Highly soluble at pH < 5- Minimum solubility at pH ~7.4[8]- Increases at pH > 10
Solubility in Water Approx. 30,000 mg/L at 20 °C[3]
Solubility in Solvents Soluble in dilute (0.1N) hydrochloric acid[3][9]Practically insoluble in ethanol[3]Slightly soluble in methanol and acetone[5]
Stability Sensitive to intense UV light.[3] Stable in solution for 14 days at room temperature.[3] Tablets should be stored below 30 °C.[3]

Key Physicochemical Relationships

The ionization state of Ciprofloxacin, governed by its two pKa values, is a critical determinant of its aqueous solubility. The interplay between pH and solubility is a key consideration for its formulation and absorption in the gastrointestinal tract.

pH_Solubility_Relationship cluster_pH_Scale pH Scale cluster_Properties Molecular State & Solubility low_pH Low pH (< 5.0) cationic Predominantly Cationic (Protonated Piperazine) low_pH->cationic Below pKa₂ neutral_pH Near Neutral pH (6.09 - 8.74) zwitterionic Predominantly Zwitterionic (Isoelectric Point ~7.14) neutral_pH->zwitterionic Between pKa₁ & pKa₂ high_pH High pH (> 9.0) anionic Predominantly Anionic (Deprotonated Carboxylic Acid) high_pH->anionic Above pKa₁ high_sol High Solubility cationic->high_sol low_sol Low Solubility zwitterionic->low_sol high_sol2 High Solubility anionic->high_sol2

Caption: Relationship between pH, ionization state, and solubility of Ciprofloxacin.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: An excess amount of Ciprofloxacin powder is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: The sealed vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved drug.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifugation to separate the undissolved solid.

  • Quantification: The concentration of Ciprofloxacin in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Analysis: The solubility at each pH is calculated from the measured concentration.

Shake_Flask_Workflow start Start prep Add excess Ciprofloxacin to pH buffers start->prep equilibrate Agitate at constant temp (24-72 hours) prep->equilibrate separate Filter or Centrifuge to separate solid equilibrate->separate quantify Quantify drug in solution (e.g., HPLC-UV) separate->quantify end Determine Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Determination of Melting Point (Capillary Tube Method)

This method is used to determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Ciprofloxacin is packed into a capillary tube to a height of 2.5-3.5 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. Typically, the temperature is raised rapidly to about 5-10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure accurate observation.[10]

  • Observation: The melting range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely liquid (clear point).[10] For Ciprofloxacin, decomposition is often observed concurrently with melting.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constants of a compound by measuring pH changes upon the addition of a titrant.

Methodology:

  • Solution Preparation: A solution of Ciprofloxacin of known concentration (e.g., 1 mM) is prepared in an aqueous medium, often with a constant ionic strength maintained by an inert salt like KCl.[2][11]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.[11]

  • Titration Process: The solution is made acidic (e.g., to pH ~2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated with a standardized base (e.g., 0.1 M NaOH) of known concentration, added in small, precise increments.[2][11]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve. Specialized software is often used to calculate the precise pKa values from the titration data.

Stability Profile and Degradation Pathways

Ciprofloxacin is susceptible to degradation under certain conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Photostability: The drug should be protected from intense UV light, as it can lead to photodegradation.[3]

  • pH Stability: Ciprofloxacin is relatively stable in aqueous solutions. However, significant degradation is observed under strong acidic (0.1 N HCl) and, more notably, strong alkaline (0.1 N NaOH) conditions, especially when heated.

  • Oxidative Stability: The molecule is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.

  • Degradation Mechanisms: The primary degradation pathways involve modifications to the piperazine ring, decarboxylation of the carboxylic acid group, and defluorination of the quinolone core. These transformations can significantly alter the biological activity and safety profile of the drug.

A validated stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification during stability studies.[1][3]

References

In-Depth Technical Guide: Spectrum of Activity of Daptomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that demonstrates potent and rapid bactericidal activity against a wide range of gram-positive bacteria.[1] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, makes it a valuable therapeutic option, particularly against multidrug-resistant pathogens.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of daptomycin against key gram-positive bacteria, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Spectrum of Activity

Daptomycin is effective against a broad spectrum of gram-positive organisms, including strains resistant to other antibiotics.[1][3] Its activity is notably retained against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][4]

Quantitative Susceptibility Data

The in vitro potency of daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for daptomycin against various clinically significant gram-positive bacteria.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)-0.5≤0.12 - 8
Methicillin-Resistant S. aureus (MRSA)0.380.750.03 - 1.0
Enterococcus faecalis-1-
Enterococcus faecium-4-
Streptococcus pneumoniae≤0.120.25-
Viridans Group Streptococci≤0.06 - 0.5≤0.06 - 1≤0.016 - 2
Beta-hemolytic Streptococci (Groups C, F, G)≤0.06 - 0.250.12 - 0.25-
Corynebacterium spp.≤0.060.12-
Micrococcus spp.≤0.060.25-
Listeria monocytogenes24-
Data compiled from multiple sources.[3][5][6][7][8][9]

Table 1: Daptomycin Minimum Inhibitory Concentration (MIC) Data for Various Gram-Positive Bacteria.

OrganismDaptomycin ConcentrationTime to ≥3-log₁₀ CFU/mL Reduction
S. aureus (exponential phase)4x MIC (2 µg/mL)60 minutes
S. aureus (stationary phase)100 µg/mL> 8 hours
E. faecium (VRE)8x MIC~6 hours
Data compiled from multiple sources.[5][7][10]

Table 2: Summary of Daptomycin Time-Kill Assay Results.

Mechanism of Action

Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane.[11] This binding leads to the oligomerization of daptomycin molecules, which insert into the cell membrane.[11] This insertion disrupts the membrane's structure, causing a rapid efflux of intracellular potassium ions and subsequent membrane depolarization.[11][12] The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[12]

Daptomycin Daptomycin Oligomerization Oligomerization & Insertion Daptomycin->Oligomerization Ca2 Ca²⁺ Ca2->Oligomerization Membrane Bacterial Cell Membrane Depolarization Membrane Depolarization Membrane->Depolarization Disruption Oligomerization->Membrane K_efflux K⁺ Efflux Depolarization->K_efflux Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Daptomycin's Calcium-Dependent Mechanism of Action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, it is critical to supplement the broth with calcium to a final concentration of 50 µg/mL.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Dispense 100 µL of the appropriate antibiotic dilution and 100 µL of the standardized inoculum into each well of a 96-well microtiter plate.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Ca²⁺-supplemented Mueller-Hinton Broth Plate Inoculate Microtiter Plate with Bacteria & Daptomycin Media->Plate Inoculum Prepare 0.5 McFarland Bacterial Suspension Dilution Dilute Inoculum to ~5 x 10⁵ CFU/mL Inoculum->Dilution Dilution->Plate Incubate Incubate at 35°C for 16-20 hours Plate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Time-Kill Assay
  • Inoculum Preparation: Prepare a standardized inoculum in CAMHB (supplemented with 50 µg/mL calcium for daptomycin) to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes with the desired concentrations of daptomycin (e.g., 1x, 2x, 4x, 8x MIC).

    • Include a growth control tube without any antibiotic.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

  • Colony Counting:

    • Plate the dilutions onto non-selective agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each daptomycin concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2]

start Prepare Standardized Inoculum (~5x10⁵ CFU/mL) expose Expose Bacteria to Daptomycin (Various Concentrations) start->expose sample Sample at Timed Intervals (0, 2, 4, 6, 8, 24h) expose->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions on Agar dilute->plate incubate Incubate Plates (18-24h at 35°C) plate->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log₁₀ CFU/mL vs. Time count->plot

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Anti-infective Agent 5 (Synthetacillin-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anti-infective agent 5" is not a recognized designation in publicly available scientific literature. This document presents a hypothetical case study for a fictional compound, "Synthetacillin-5," to serve as an illustrative technical guide for researchers, scientists, and drug development professionals, adhering to the requested structure and content.

Executive Summary

The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. This guide details the discovery and synthesis of a promising new candidate, designated this compound (herein named Synthetacillin-5), a potent inhibitor of bacterial dihydropteroate synthase (DHPS). We present its discovery through a high-throughput screening campaign, a detailed multi-step synthesis pathway, comprehensive in-vitro efficacy and preliminary safety data, and the associated experimental protocols. This document serves as a core technical reference for further development of this novel anti-infective scaffold.

Discovery Pathway

The discovery of Synthetacillin-5 originated from a high-throughput screening (HTS) campaign targeting the Escherichia coli DHPS enzyme, a critical component of the folate biosynthesis pathway, which is absent in humans. A library of 250,000 diverse small molecules was screened, leading to the identification of an initial hit compound with moderate inhibitory activity. A subsequent lead optimization program focused on structure-activity relationship (SAR) studies led to the design and synthesis of Synthetacillin-5, which exhibited a significant improvement in potency and drug-like properties.

G cluster_0 Discovery Phase hts High-Throughput Screening (250,000 Compounds) hit_id Hit Identification (IC50 = 15.4 µM) hts->hit_id vs. E. coli DHPS lead_gen Lead Generation hit_id->lead_gen Confirmation & Validation lead_opt Lead Optimization (SAR) lead_gen->lead_opt Analogue Synthesis candidate Candidate Selection (Synthetacillin-5) lead_opt->candidate Improved Potency & Safety

Figure 1: Discovery workflow for Synthetacillin-5.

Synthesis Pathway of Synthetacillin-5

Synthetacillin-5 is synthesized via a convergent four-step process starting from commercially available 4-aminobenzoic acid and 3-methoxy-5-methylaniline. The key step involves a sulfonamide bond formation, a common strategy for targeting the DHPS enzyme.

G A 4-Aminobenzoic Acid B Intermediate 1 (N-acetyl-4-aminobenzoic acid) A->B Ac2O, Pyridine Step 1 C Intermediate 2 (4-Acetamidobenzoyl chloride) B->C SOCl2, DMF (cat.) Step 2 E Intermediate 3 (N-(3-methoxy-5-methylphenyl)-4-acetamidobenzamide) C->E + D, TEA, DCM Step 3 D 3-Methoxy-5-methylaniline F Synthetacillin-5 (Final Compound) E->F HCl, EtOH, Reflux Step 4 (Deprotection)

Figure 2: Multi-step synthesis pathway for Synthetacillin-5.

Quantitative Data

The in-vitro efficacy and preliminary safety profile of Synthetacillin-5 were evaluated. All quantitative data are summarized below.

Table 1: In-Vitro Antimicrobial Activity (MIC)

Compound/OrganismE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)K. pneumoniae (ATCC 700603)
Synthetacillin-5 2 µg/mL 4 µg/mL >64 µg/mL 8 µg/mL
Sulfamethoxazole (Control) 8 µg/mL16 µg/mL>64 µg/mL16 µg/mL
Intermediate 3 >128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL

Table 2: ADME & Cytotoxicity Profile

ParameterValue
Solubility (PBS, pH 7.4) 152 µM
Human Plasma Protein Binding 85.2%
LogP (Calculated) 2.85
Cytotoxicity (HepG2, CC50) >100 µM
hERG Inhibition (IC50) >30 µM

Detailed Experimental Protocols

  • Step 3: Synthesis of Intermediate 3: To a solution of 3-methoxy-5-methylaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM, 10 mL/mmol) cooled to 0°C, a solution of 4-acetamidobenzoyl chloride (Intermediate 2, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield Intermediate 3.

  • Step 4: Synthesis of Synthetacillin-5: Intermediate 3 (1.0 eq) is dissolved in ethanol (20 mL/mmol), and concentrated hydrochloric acid (5.0 eq) is added. The mixture is heated to reflux for 6 hours. The reaction is then cooled to room temperature and neutralized with saturated NaHCO3 solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford Synthetacillin-5 as a pure solid.

The MIC was determined using the broth microdilution method according to CLSI guidelines.

  • Preparation: A stock solution of Synthetacillin-5 is prepared in DMSO. Serial two-fold dilutions are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Bacterial strains are grown to the mid-logarithmic phase in CAMHB and diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

G cluster_workflow MIC Assay Workflow prep Prepare Drug Dilutions in 96-Well Plate add Add Inoculum to Wells prep->add inoc Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoc->add incubate Incubate at 37°C (18-24 hours) add->incubate read Read Results Visually incubate->read mic Determine MIC Value read->mic

Figure 3: Experimental workflow for the MIC assay.

Proposed Mechanism of Action

Synthetacillin-5 acts as a competitive inhibitor of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), it binds to the active site of the enzyme, preventing the synthesis of dihydropteroate, a crucial precursor for folic acid. The disruption of the folate pathway inhibits the production of nucleotides, leading to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.

G cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nuc Nucleotide Synthesis THF->Nuc DNA DNA Replication & Cell Division Nuc->DNA S5 Synthetacillin-5 S5->DHPS Competitive Inhibition

Figure 4: Proposed mechanism of action of Synthetacillin-5.

Preliminary In Vitro Cytotoxicity of Anti-infective Agent 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity profile of Anti-infective Agent 5, a novel compound under investigation for its anti-infective properties. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of new therapeutic agents.

Introduction

This compound is a synthetic small molecule designed to target a broad spectrum of microbial pathogens. As part of the preclinical safety assessment, its cytotoxic potential against various human cell lines was evaluated. Understanding the in vitro cytotoxicity is a critical step in determining the therapeutic index and potential adverse effects of a new drug candidate. This document summarizes the key findings from these initial cytotoxicity studies.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were assessed against a panel of human cell lines using the MTT assay after 48 hours of exposure. The half-maximal inhibitory concentration (IC50) and cell viability percentages at various concentrations are presented in the tables below.

Table 1: IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney78.5
HepG2Human Hepatocellular Carcinoma45.2
A549Human Lung Carcinoma62.8
HCT116Human Colorectal Carcinoma33.1

Table 2: Cell Viability of Human Cell Lines Exposed to this compound for 48 Hours

Concentration (µM)HEK293 (% Viability)HepG2 (% Viability)A549 (% Viability)HCT116 (% Viability)
198.2 ± 2.195.4 ± 3.397.1 ± 1.992.8 ± 4.5
1085.7 ± 4.575.1 ± 5.282.3 ± 3.868.7 ± 6.1
2565.3 ± 5.158.9 ± 6.868.4 ± 4.945.2 ± 5.9
5048.9 ± 6.242.3 ± 7.151.7 ± 5.528.9 ± 7.2
10022.1 ± 7.818.7 ± 8.325.4 ± 6.715.6 ± 8.1

Experimental Protocols

The following section details the methodology used to assess the in vitro cytotoxicity of this compound.

Cell Culture

Human cell lines (HEK293, HepG2, A549, and HCT116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (1-100 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the cytotoxic action of this compound.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compound Add this compound adhere->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_cell Target Cell cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_execution Execution Phase agent This compound membrane Cell Membrane ros Increased ROS Production membrane->ros bax Bax Activation ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Guide: Solubility of Anti-Infective Agents in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of representative anti-infective agents in dimethyl sulfoxide (DMSO) and other common organic solvents. As "Anti-infective agent 5" is a placeholder, this document uses the widely studied fluoroquinolone antibiotics, Levofloxacin and Ciprofloxacin , as illustrative examples. The guide covers quantitative solubility data, detailed experimental protocols, and visual workflows to support drug development and research professionals.

Quantitative Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation, delivery, and bioavailability. Below is a summary of reported solubility values for Levofloxacin and Ciprofloxacin in various organic solvents. It is important to note that values can differ between sources due to variations in experimental conditions (e.g., temperature, pH, compound form) and batch-to-batch variability of the substance.[1]

Table 1: Solubility of Selected Anti-Infective Agents

CompoundSolventSolubility (mg/mL)Temperature (°C)Notes
Levofloxacin Dimethyl Sulfoxide (DMSO)~25[2], 55[1], ≥11.4[3], 18-72[4]25 (implied)Values vary significantly, potentially due to the compound being a hydrate form or batch differences.
Dimethylformamide (DMF)~30[2]Not Specified
Ethanol~1[2], 9[1], ≥2.82 (with ultrasonic)[3]25 (implied)
Water17[1]25 (implied)For reference.
Phosphate-Buffered Saline (PBS, pH 7.2)~5[2]Not Specified
Ciprofloxacin Dimethyl Sulfoxide (DMSO)<125Described as poorly soluble.
Ethanol<125Described as very sparingly soluble.[5]
Methanol<1 (implied)Not Specified
ChloroformHighest among tested solvents (Methanol, Ethanol, 1-Propanol, Acetone, Chloroform)[6]20 - 60
DichloromethaneVery sparingly soluble[5]Not Specified
0.1N Hydrochloric Acid (HCl)2525For reference, showing pH effect.

Note: Qualitative terms like "sparingly soluble" are derived from pharmacopeial definitions.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid state.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the key steps to reliably determine the equilibrium solubility of an anti-infective agent.

A. Materials and Preparation:

  • Compound: Pure, solid form of the anti-infective agent.

  • Solvents: High-purity grade DMSO and other relevant organic solvents.

  • Equipment: Analytical balance, vials with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, filtration apparatus (e.g., syringe filters with low compound binding, like PTFE), and an analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

  • Purity Check: Ensure both the compound (solute) and the solvents are pure, as impurities can significantly affect solubility measurements.[8]

B. Equilibration:

  • Add a pre-weighed excess of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is achieved and maintained.

  • Add a precise volume of the selected solvent (e.g., DMSO) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). The temperature must be kept constant and accurately controlled.[8]

  • Agitate the mixture for a sufficient duration to reach equilibrium. This can take from 24 to 72 hours, depending on the compound and solvent system.[6][7] It is recommended to take measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

C. Phase Separation:

  • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution.[7] This is a critical step to avoid falsely high results from suspended microparticles.

  • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

  • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemical-resistant, non-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining fine particulates.

D. Analysis and Quantification:

  • Prepare a series of dilutions of the clear, filtered supernatant with the appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

Visualizations: Workflows and Pathways

The following diagrams, created using DOT language, illustrate key processes related to the anti-infective agent's characterization and mechanism.

G cluster_equil 2. Equilibration A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent (e.g., DMSO) A->B C Seal Vial & Agitate at Constant Temperature (24-72 hours) D Centrifuge Sample to Pellet Solid C->D E Filter Supernatant (e.g., 0.22 µm PTFE filter) D->E F Dilute Filtered Saturated Solution E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

G cluster_drug Mechanism of Action cluster_prokaryote Bacterial Cell drug Fluoroquinolone (e.g., Levofloxacin) gyrase DNA Gyrase (Topoisomerase II) drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits dna_relax Relaxed DNA gyrase->dna_relax Introduces negative supercoils dna_sep Chromosome Separation topoIV->dna_sep Decatenates daughter chromosomes dna_rep DNA Replication & Transcription death Inhibition of DNA Processes & Cell Death dna_rep->death dna_relax->dna_rep Enables dna_sep->death

Caption: Fluoroquinolone Mechanism of Action Pathway.

Considerations for Solvent Selection

While DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds, its use requires careful consideration, especially in biological assays.[9]

  • Biological Activity: DMSO is not inert and can have its own biological effects, including antimicrobial and anti-inflammatory properties, which could interfere with the interpretation of results for an anti-infective agent.[10][11]

  • Toxicity: At higher concentrations, DMSO can be toxic to cells. It is essential to ensure the final concentration of DMSO in an assay is below a level that causes toxicity or other off-target effects.[11][12]

  • Precipitation: When a drug stock solution in DMSO is diluted into an aqueous buffer, the drug may precipitate if its aqueous solubility is exceeded. This is a key consideration in kinetic solubility assessments.[13]

Therefore, while organic solvents are indispensable for preparing stock solutions of poorly soluble compounds, their potential impact on experimental outcomes must be rigorously evaluated.

References

Technical Guide: Early-Stage Investigation of Ceftazidime-Avibactam Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceftazidime-avibactam (CZA) is a combination β-lactam/β-lactamase inhibitor highly effective against many multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1] Avibactam is a non-β-lactam β-lactamase inhibitor that inhibits Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[2][3] However, resistance to CZA has emerged, posing a significant clinical threat.[1][3] This document provides a technical overview of the primary resistance mechanisms, detailed protocols for their investigation, and a framework for data interpretation.

Core Resistance Mechanisms

Resistance to ceftazidime-avibactam is primarily driven by modifications to β-lactamase enzymes, but non-enzymatic mechanisms such as altered membrane permeability and efflux pump overexpression also play a significant role.[4][5]

Enzymatic Resistance: β-Lactamase Mutations

The most frequently reported mechanism of CZA resistance involves amino acid substitutions within class A carbapenemases (e.g., KPC) and extended-spectrum β-lactamases (ESBLs) (e.g., CTX-M).[6][7]

  • Klebsiella pneumoniae Carbapenemase (KPC) Variants: Mutations in the blaKPC gene, particularly blaKPC-3, are a primary driver of resistance.[1][2] Specific substitutions, often in the Ω-loop of the KPC enzyme, can impair avibactam's ability to inhibit ceftazidime hydrolysis.[2][3] A key mutation is the substitution of aspartic acid with tyrosine at position 179 (D179Y).[2][3] Other significant mutations include T243M, V240G, and deletions.[1][2][8] These mutations can lead to a trade-off, where CZA resistance is gained at the cost of reduced carbapenem resistance, sometimes restoring susceptibility to agents like meropenem.[1][2]

  • CTX-M Family Variants: While avibactam is generally potent against CTX-M-type ESBLs, certain mutations can lead to resistance.[9] For example, a P167S substitution in CTX-M-14, combined with other mechanisms, has been associated with CZA resistance.[9]

Non-Enzymatic Resistance

These mechanisms often act synergistically with β-lactamase production to increase the overall level of resistance.

  • Porin Loss: The outer membrane of Gram-negative bacteria contains porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) that allow entry of antibiotics like ceftazidime.[5][10] Mutations leading to the loss or reduced expression of these porins can decrease intracellular drug concentration, contributing to resistance.[5][11] This mechanism alone may not be sufficient for high-level resistance but can be significant when combined with β-lactamase production.[10]

  • Efflux Pump Overexpression: Efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and MexAB-OprM in Pseudomonas aeruginosa, actively transport antibiotics out of the bacterial cell.[12][13] Overexpression of these pumps, often due to mutations in regulatory genes (e.g., ramR), can reduce the effective concentration of CZA at its target site.[12][14] Studies in P. aeruginosa have shown that MexAB-OprM can efflux avibactam, reducing its inhibitory effect.[13]

Below is a diagram illustrating the interplay of these core resistance mechanisms.

Resistance_Mechanisms cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_membrane Membranes CZA Ceftazidime- Avibactam (CZA) Porin Porin Channel (e.g., OmpK36) CZA->Porin Entry CZA_peri CZA PBP Penicillin-Binding Protein (PBP) [Target] CZA_peri->PBP Inhibition of Cell Wall Synthesis BetaLactamase Wild-Type β-Lactamase (e.g., KPC, CTX-M) CZA_peri->BetaLactamase Avibactam Inhibits MutantBetaLactamase Mutant β-Lactamase (e.g., KPC-D179Y) [Resistance] CZA_peri->MutantBetaLactamase Ineffective Inhibition Efflux Efflux Pump (e.g., MexAB-OprM) CZA_peri->Efflux Expulsion BetaLactamase->CZA_peri Ceftazidime Hydrolysis (Blocked) MutantBetaLactamase->CZA_peri Ceftazidime Hydrolysis (Resistance) Porin->CZA_peri Efflux->CZA X1 Porin Loss (Reduced Entry) X1->Porin X2 Efflux Overexpression (Increased Expulsion) X2->Efflux

Caption: CZA mechanism of action and key resistance pathways.

Data Presentation: Quantitative Impact of Mutations

Quantifying the impact of specific resistance mechanisms is critical. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of CZA against isogenic bacterial strains—strains that are genetically identical except for the specific mutation being studied.[2]

Table 1: Impact of blaKPC-3 Mutations on CZA and Meropenem MICs (Data compiled from studies on K. pneumoniae and isogenic E. coli expressing mutant genes)[1][2]

Strain/Gene Relevant Mutation(s) Ceftazidime-Avibactam MIC (µg/mL) Meropenem MIC (µg/mL) Interpretation
Wild-Type KPC-3None≤1/4 (Susceptible)≥16 (Resistant)Baseline susceptibility to CZA.
Mutant 1D179Y32/4 (Resistant)2 (Susceptible)High-level CZA resistance; restored meropenem susceptibility.
Mutant 2T243M8/4 (Susceptible-Intermediate)4 (Intermediate)Moderate impact on CZA MIC.
Mutant 3D179Y/T243M16/4 (Resistant)1 (Susceptible)CZA resistance; restored meropenem susceptibility.
Mutant 4V240G≥16/4 (Resistant)4 (Intermediate)CZA resistance with some impact on meropenem MIC.

Table 2: Contribution of Porin Loss to CZA MIC in K. pneumoniae (Data based on isogenic mutants)[11]

Strain Background Porin Status Ceftazidime-Avibactam MIC (µg/mL) Fold Increase vs. Wild-Type
Wild-TypeOmpK35+/OmpK36+0.25/4-
Single DeletionOmpK35-/OmpK36+0.5/42x
Single DeletionOmpK35+/OmpK36-1/44x
Double DeletionOmpK35-/OmpK36-2/48x

Experimental Protocols

A systematic investigation of CZA resistance involves a workflow that combines phenotypic susceptibility testing with genotypic and biochemical analyses.

Workflow start Clinical Isolate Suspected of Resistance mic 1. Phenotypic Testing: Determine MIC start->mic wgs 2. Genotypic Analysis: Whole-Genome Sequencing (WGS) mic->wgs If MIC is high analysis 3. Bioinformatic Analysis: Identify Mutations (blaKPC, ompK, etc.) wgs->analysis validation 4. Mechanistic Validation analysis->validation Putative mutation identified cloning Site-Directed Mutagenesis & Cloning into E. coli validation->cloning Enzymatic assay β-Lactamase Activity Assay validation->assay Enzymatic confirm_mic Confirm MIC Shift in Isogenic Strain cloning->confirm_mic end Resistance Mechanism Confirmed assay->end confirm_mic->end

Caption: Experimental workflow for CZA resistance investigation.
Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the reference broth microdilution method for determining the MIC of CZA.[15][16][17]

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of ceftazidime and avibactam in an appropriate solvent (e.g., sterile distilled water).

    • Create a series of two-fold serial dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For each ceftazidime concentration, maintain a fixed concentration of avibactam (typically 4 µg/mL).[10][11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation and Incubation:

    • Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.[15]

Protocol: Whole-Genome Sequencing (WGS) for Resistance Gene Identification

WGS is a powerful tool for identifying the genetic basis of resistance without prior assumptions.[18][19][20]

  • DNA Extraction:

    • Culture the bacterial isolate overnight in a suitable broth medium.

    • Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Quantify the extracted DNA and assess its purity (A260/A280 ratio).

    • Prepare a sequencing library using a kit such as Illumina DNA Prep.[21] This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

    • Sequence the library on a platform like the Illumina MiSeq or NextSeq to generate paired-end reads.[22]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

    • Assembly: Assemble the reads into a draft genome using an assembler like SPAdes or Unicycler.

    • Resistance Gene Identification: Annotate the assembled genome to identify known resistance genes using databases like the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder.

    • Variant Calling: Align reads to a known reference genome (e.g., a susceptible parent strain or a reference sequence for K. pneumoniae) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in key genes (blaKPC, ompK35/36, ramR, etc.).

Protocol: β-Lactamase Activity Assay (Nitrocefin Assay)

This colorimetric assay measures the ability of a bacterial cell lysate to hydrolyze a chromogenic β-lactam substrate, nitrocefin.[23][24]

  • Sample Preparation (Cell Lysate):

    • Grow the bacterial strain to mid-log phase in broth.

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Resuspend the cell pellet in an appropriate assay buffer (e.g., phosphate buffer, pH 7.0).[23]

    • Lyse the cells by sonication or using a chemical lysis reagent.

    • Clarify the lysate by centrifugation (e.g., 16,000 x g at 4°C for 20 minutes) to remove cell debris. The supernatant contains the periplasmic and cytoplasmic enzymes.[24]

  • Assay Procedure:

    • Add a defined volume of the cell lysate to the wells of a 96-well plate.

    • Prepare a reaction mixture containing the assay buffer and nitrocefin (a chromogenic cephalosporin).[25]

    • Add the reaction mixture to the wells to initiate the reaction.

    • Monitor the change in absorbance at 490 nm over time (kinetically) using a microplate reader. The hydrolysis of yellow nitrocefin produces a red product.[23][24]

  • Data Analysis:

    • Calculate the rate of hydrolysis (change in absorbance per minute).

    • The activity can be quantified by comparing the rate to a standard curve of hydrolyzed nitrocefin or a purified β-lactamase enzyme standard.[25] One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Anti-infective agent 5. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for drug discovery, development, and clinical management of infectious diseases.[1][3]

This document outlines three widely accepted methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). Adherence to standardized procedures, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for reproducible and reliable results.[4][5][6]

Key Methodologies for MIC Determination

The selection of a specific method may depend on factors such as the number of isolates to be tested, the characteristics of the anti-infective agent, and laboratory resources.

Method Principle Throughput Advantages Disadvantages
Broth Microdilution Serial dilution of the antimicrobial agent in a liquid growth medium inoculated with a standardized bacterial suspension.[7][8]HighCost-effective for testing multiple isolates, amenable to automation.[9]Labor-intensive setup, potential for trailing endpoints with some drug-organism combinations.[10]
Agar Dilution Incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by inoculation with standardized bacterial suspensions.[7][11][12]HighAllows for testing of multiple isolates on a single plate, suitable for fastidious organisms.[11]Labor-intensive plate preparation, not suitable for testing multiple drugs simultaneously.[11]
Gradient Diffusion (E-test) A predefined, continuous gradient of an antimicrobial agent is immobilized on a plastic strip, which is placed on an inoculated agar plate.[13][14][15][16]Low to MediumSimple to perform, provides a precise MIC value from a continuous gradient.[13]More expensive per test, less suitable for large-scale testing.

Experimental Protocols

Broth Microdilution Method

This method involves a serial dilution of this compound in a 96-well microtiter plate to determine the lowest concentration that inhibits microbial growth.[7][8][17]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates (U- or V-bottom)[17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[3]

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Anti-infective Agent Dilutions:

    • Prepare a working solution of this compound at twice the highest desired final concentration in the appropriate broth.[17]

    • Dispense 100 µL of sterile broth into all wells of the microtiter plate, except for the first column.[17]

    • Add 200 µL of the working solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well.[17]

    • The eleventh well serves as a positive control (inoculum without the agent), and the twelfth well serves as a negative control (broth only).[17]

  • Prepare Inoculum:

    • From a pure, 18-24 hour culture, suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3][18]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the negative control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.[1] This can be determined by visual inspection or using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare Agent 5 Dilutions in 96-well Plate inoculate Inoculate Plate with Bacteria prep_agent->inoculate Plate with Agent Dilutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate Standardized Inoculum incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read Results (Visual/Automated) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method

This method involves incorporating this compound into an agar medium at various concentrations, followed by the inoculation of multiple bacterial isolates.[11][12]

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other appropriate agar

  • Sterile petri dishes

  • Bacterial inoculum suspensions (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of dilutions of this compound.

    • Add a specific volume of each agent dilution to molten agar to achieve the desired final concentrations. For example, add 2 mL of a 10x agent concentration to 18 mL of molten agar.[19]

    • Mix thoroughly and pour the agar into sterile petri dishes, allowing them to solidify.

    • Prepare a control plate with no anti-infective agent.

  • Prepare and Apply Inoculum:

    • Prepare standardized inoculum suspensions for each bacterial isolate as described for the broth microdilution method.

    • Spot-inoculate the surface of each agar plate with approximately 10⁴ Colony Forming Units (CFU) per spot using a multipoint replicator.[11]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[11]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[11]

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare Agar Plates with Serial Dilutions of Agent 5 inoculate Spot Inoculate Plates with Bacterial Isolates prep_plates->inoculate prep_inocula Prepare Standardized Inocula for Isolates prep_inocula->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate examine_plates Examine Plates for Growth incubate->examine_plates determine_mic Determine MIC for Each Isolate examine_plates->determine_mic

Caption: Workflow for Agar Dilution MIC Determination.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that utilizes a plastic strip with a predefined gradient of an antimicrobial agent.[13][14][15][16]

Materials:

  • E-test strips for this compound

  • Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[14]

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Forceps

Procedure:

  • Inoculum Preparation and Application:

    • Prepare a standardized inoculum suspension as previously described.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[15]

    • Streak the swab evenly over the entire surface of the MHA plate to obtain confluent growth.[15]

    • Allow the agar surface to dry for 10-15 minutes.

  • Application of E-test Strip:

    • Using sterile forceps, apply the E-test strip to the center of the inoculated agar plate with the concentration scale facing upwards.[14][15]

    • Ensure the strip is in complete contact with the agar surface.

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, an elliptical zone of inhibition will form around the strip.

    • The MIC is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[14][15] If the intersection falls between two markings, the higher value should be reported.[14]

Etest_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_strip Apply E-test Strip to Agar Surface inoculate_plate->apply_strip incubate Incubate Plate (16-20h, 35°C) apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic

Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.

Quality Control

For all methods, it is imperative to include quality control (QC) strains with known MIC values for this compound in each run. This ensures the accuracy and reproducibility of the results.[10] Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). The obtained MIC values for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST guidelines.[20]

Data Presentation

The MIC values should be recorded and presented in a clear and organized manner. For multiple isolates, a table summarizing the MIC for each is recommended.

Example MIC Data Table:

Bacterial Isolate ID Method MIC of Agent 5 (µg/mL) QC Strain (e.g., E. coli ATCC 25922) MIC (µg/mL) Acceptable QC Range (µg/mL)
Isolate 001Broth Microdilution210.5 - 2
Isolate 002Broth Microdilution810.5 - 2
Isolate 003Agar Dilution10.50.25 - 1
Isolate 004E-test421 - 4

By following these detailed protocols and adhering to established standards, researchers can obtain reliable and comparable MIC data for this compound, which is essential for its continued development and evaluation.

References

Application Notes and Protocols for the Preparation of Penicillin-Streptomycin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preventing microbial contamination is a critical aspect of maintaining healthy cell cultures. Penicillin-Streptomycin (often abbreviated as Pen-Strep) is a widely used antibiotic solution in cell culture to prevent bacterial contamination.[1] It contains a mixture of penicillin G, which is effective against Gram-positive bacteria, and streptomycin, which is effective against Gram-negative bacteria.[1][2] This combination provides a broad spectrum of antibacterial activity.[3][4] Penicillin acts by inhibiting the synthesis of the bacterial cell wall, while streptomycin inhibits protein synthesis by binding to the 30S ribosomal subunit.[3][5][6][7][8][9]

These application notes provide a detailed protocol for the preparation of a 100X Penicillin-Streptomycin stock solution from powder forms of Penicillin G sodium salt and Streptomycin sulfate, as well as instructions for its use in cell culture.

Data Presentation

The following tables summarize the key quantitative data for the preparation and use of Penicillin-Streptomycin solutions.

Table 1: Properties of Penicillin G Sodium Salt and Streptomycin Sulfate

PropertyPenicillin G Sodium SaltStreptomycin Sulfate
Molecular Weight 356.4 g/mol [10][11]1457.38 g/mol [12]
Appearance White crystalline powder[11][13]White to light gray powder[14][15]
Solubility in Water 100 mg/mLFreely soluble[14]
Storage Temperature (Powder) 2-8°C[10][13]-20°C[16]
Mechanism of Action Inhibits cell wall synthesis[4][5][6][8][9][17]Inhibits protein synthesis[2][3][4][6][7][8][9][14][15]
Antibacterial Spectrum Gram-positive bacteria[1][5][17]Gram-negative bacteria[1][16]

Table 2: Stock and Working Concentrations of Penicillin-Streptomycin

Solution TypePenicillin ConcentrationStreptomycin Concentration
100X Stock Solution 10,000 units/mL[9][18][19]10,000 µg/mL[9][18][19]
1X Working Solution 50-100 units/mL[1][18][19]50-100 µg/mL[1][18][19]

Experimental Protocols

Protocol 1: Preparation of 100X Penicillin-Streptomycin Stock Solution (100 mL)

This protocol describes the preparation of a 100 mL stock solution of 100X Penicillin-Streptomycin.

Materials:

  • Penicillin G sodium salt (powder)

  • Streptomycin sulfate (powder)

  • 0.85% Saline solution, sterile

  • Sterile 100 mL graduated cylinder

  • Sterile 100 mL media bottle

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • Weighing paper

  • Spatula

  • Stir plate and sterile stir bar

Procedure:

  • Preparation of Sterile Saline: Prepare 100 mL of 0.85% saline solution by dissolving 0.85 g of NaCl in 100 mL of distilled water and sterilize by autoclaving. Allow the solution to cool to room temperature.

  • Weighing Antibiotics: In a sterile environment (e.g., a laminar flow hood), weigh out the required amounts of Penicillin G sodium salt and Streptomycin sulfate.

    • For a 10,000 units/mL Penicillin G solution, you will need 1,000,000 units.

    • For a 10,000 µg/mL Streptomycin solution, you will need 1,000,000 µg (1 g).

  • Dissolving the Antibiotics:

    • Add approximately 80 mL of the sterile 0.85% saline solution to the sterile 100 mL media bottle containing a sterile stir bar.

    • Carefully add the weighed Penicillin G sodium salt and Streptomycin sulfate powders to the saline solution.

    • Place the bottle on a stir plate and stir until the powders are completely dissolved.

  • Adjusting the Volume: Once the antibiotics are fully dissolved, remove the stir bar and add sterile 0.85% saline to bring the final volume to 100 mL.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile media bottle.

  • Storage and Aliquoting:

    • Label the bottle as "100X Penicillin-Streptomycin Stock Solution" with the preparation date.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Frozen stock solutions are stable for up to 6 months.[20] Thawed aliquots can be stored at 2-8°C for up to two weeks.[20]

Protocol 2: Preparation of 1X Working Solution in Cell Culture Medium

This protocol describes the dilution of the 100X stock solution to a 1X working concentration in cell culture medium.

Materials:

  • 100X Penicillin-Streptomycin stock solution (prepared as in Protocol 1)

  • Complete cell culture medium

  • Sterile serological pipettes

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 100X Penicillin-Streptomycin stock solution at room temperature or in a 37°C water bath.

  • Dilution: To prepare a 1X working solution, add the 100X stock solution to the cell culture medium at a 1:100 dilution. For example, to prepare 100 mL of complete medium with 1X Penicillin-Streptomycin, add 1 mL of the 100X stock solution to 99 mL of the medium.

  • Mixing and Storage: Gently mix the medium after adding the antibiotic solution. The complete medium containing Penicillin-Streptomycin can be stored at 2-8°C.

Important Considerations:

  • Always use aseptic techniques when handling cell culture reagents to prevent contamination.

  • While Penicillin-Streptomycin is effective against many common bacterial contaminants, it is not effective against mycoplasma, fungi, or yeast.

  • Some cell lines may be sensitive to higher concentrations of antibiotics. It is advisable to perform a dose-response test to determine the optimal concentration for your specific cell line.[8]

  • For routine cell culture, the use of antibiotics is sometimes discouraged as it can mask low-level contamination and may interfere with cellular metabolism.

Visualizations

G cluster_prep Preparation of 100X Pen-Strep Stock Solution cluster_use Preparation of 1X Working Solution weigh Weigh Penicillin G and Streptomycin Sulfate dissolve Dissolve in 0.85% Saline weigh->dissolve Add powders adjust Adjust to Final Volume dissolve->adjust Bring to volume filter Sterile Filter (0.22 µm) adjust->filter Remove potential contaminants aliquot Aliquot into Sterile Tubes filter->aliquot For single use store Store at -20°C aliquot->store Long-term storage thaw Thaw 100X Stock Solution store->thaw For use in experiments add Add to Cell Culture Medium (1:100 dilution) thaw->add mix Mix Gently add->mix use Use in Cell Culture mix->use G cluster_bacteria Bacterial Cell cluster_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_antibiotics Mechanism of Action pbp Penicillin-Binding Proteins (PBPs) crosslink Peptidoglycan Cross-linking pbp->crosslink wall Stable Cell Wall crosslink->wall ribosome 30S Ribosomal Subunit protein Protein Synthesis ribosome->protein mrna mRNA mrna->protein penicillin Penicillin penicillin->pbp Inhibits streptomycin Streptomycin streptomycin->ribosome Binds and Inhibits

References

Application Note: Evaluating Anti-infective Agent 5 in a Murine Pneumonia Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for evaluating the in vivo efficacy of a novel anti-infective agent, designated "Anti-infective agent 5," in an acute murine model of Pseudomonas aeruginosa lung infection. Protocols for intratracheal instillation, therapeutic agent administration, and endpoint analysis, including bacterial load determination and survival monitoring, are described.[1] Hypothetical data is presented to illustrate the potential therapeutic effect of the agent.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen responsible for severe nosocomial infections, particularly pneumonia in immunocompromised individuals and patients with cystic fibrosis.[2][3] The rise of multidrug-resistant (MDR) strains necessitates the development of novel therapeutics.[4][5] Animal infection models are critical for the preclinical evaluation of new anti-infective agents, providing essential data on efficacy and pharmacodynamics.[1][6][7]

This application note details a robust and reproducible murine model of acute lung infection to assess the in vivo efficacy of "this compound," a hypothetical quorum-sensing inhibitor (QSI).[1] Quorum sensing is a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation, making it an attractive target for anti-infective therapy.[8][9][10] The protocols outlined here cover the induction of pneumonia via intratracheal instillation of P. aeruginosa, subsequent treatment with the test agent, and evaluation of therapeutic outcomes.[11][12][13]

Hypothetical Mechanism of Action: Quorum Sensing Inhibition

For the purpose of this note, "this compound" is postulated to function by inhibiting the P. aeruginosa LasR quorum-sensing system. By blocking this pathway, the agent is expected to downregulate the expression of key virulence factors, thereby attenuating pathogenicity and allowing the host immune system to clear the infection more effectively.

G cluster_0 P. aeruginosa Cell LasI LasI (Autoinducer Synthase) AHL AHL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) AHL->LasR Binds Complex LasR-AHL Complex AHL->Complex LasR->Complex Virulence Virulence Gene Expression Complex->Virulence Activates Agent5 Anti-infective Agent 5 Agent5->LasR Inhibits Binding

Figure 1: Hypothetical mechanism of this compound.

Experimental Protocols

Materials
  • Animals: 6-8 week old female BALB/c mice.[1]

  • Bacterial Strain: Pseudomonas aeruginosa PAO1 or a relevant clinical isolate.[2]

  • Reagents: Luria-Bertani (LB) broth, sterile Phosphate-Buffered Saline (PBS), Ketamine/Xylazine anesthetic solution[12], this compound, vehicle control.

  • Equipment: Shaking incubator, spectrophotometer, centrifuge, intubation platform[14], 22-gauge catheter[11], microliter syringes, tissue homogenizer.[2]

Protocol: Bacterial Inoculum Preparation
  • Streak P. aeruginosa from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[1]

  • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).[1]

  • Subculture the overnight culture by diluting it 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.8-1.0).[1]

  • Harvest bacteria by centrifugation (5,000 x g, 10 min).

  • Wash the bacterial pellet twice with sterile PBS.

  • Resuspend the final pellet in PBS and adjust the concentration to 1 x 10⁸ CFU/mL for infection. Verify the concentration by serial dilution and plate counting.

Protocol: Murine Pneumonia Model
  • Acclimatize mice for 3-5 days prior to the experiment.[1]

  • Anesthetize a mouse via intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).[12] Confirm proper anesthetic depth by a lack of pedal reflex.

  • Place the mouse in a supine position on a sterile, angled board or intubation platform.[11][14]

  • Gently extend the tongue and visualize the trachea using a cold light source.[11]

  • Carefully insert a sterile, flexible 22-gauge catheter into the trachea.[11]

  • Instill 50 µL of the bacterial suspension (5 x 10⁶ CFU) directly into the lungs via the catheter.[4][13]

  • Follow with a 100-150 µL bolus of air to ensure distribution within the lungs.[11]

  • Remove the catheter and allow the mouse to recover in a clean, warm cage.

Protocol: Administration of this compound
  • Prepare solutions of this compound at desired concentrations (e.g., 10 mg/kg and 25 mg/kg) in a suitable vehicle (e.g., PBS with 5% DMSO). Prepare a vehicle-only control.

  • At a predetermined time post-infection (e.g., 2 hours), administer the treatment or vehicle control to the mice. The route of administration (e.g., intraperitoneal, intravenous, or oral gavage) should be selected based on the agent's properties.

  • Repeat dosing as required by the experimental design (e.g., every 12 or 24 hours).

Protocol: Assessment of Efficacy

The primary endpoint for efficacy is the reduction in bacterial burden in the lungs.[15]

  • At 24 or 48 hours post-infection, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Aseptically excise the entire lung tissue.[2]

  • Weigh the lung tissue and place it in a sterile tube containing 1 mL of sterile PBS.

  • Homogenize the tissue using a mechanical homogenizer.[2][16]

  • Prepare 10-fold serial dilutions of the lung homogenate in sterile PBS.[17]

  • Plate 100 µL of each appropriate dilution onto LB agar plates.[18]

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates to determine the number of Colony Forming Units (CFU) per gram of lung tissue.[17][19]

Experimental Workflow and Data Presentation

The overall experimental design involves acclimatizing the animals, preparing the bacterial challenge, inducing the infection, administering the therapeutic agent, and finally, assessing the outcomes.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Acclimatize Mice (3-5 days) p2 Prepare P. aeruginosa Inoculum p3 Prepare Agent 5 & Vehicle Solutions e1 Anesthetize Mice p3->e1 e2 Intratracheal Instillation (5x10^6 CFU/mouse) e1->e2 e3 Administer Treatment (2h post-infection) e2->e3 a1 Euthanize Mice (24h post-infection) e3->a1 a2 Excise & Homogenize Lungs a1->a2 a3 Serial Dilution & Plating a2->a3 a4 Calculate CFU/gram Tissue a3->a4

Figure 2: Experimental workflow for in vivo efficacy testing.

Quantitative Data Summary

The following tables present hypothetical data from an efficacy study.

Table 1: Bacterial Load in Lung Tissue 24 Hours Post-Infection

Treatment Group Dose (mg/kg) N Mean Lung Bacterial Load (Log10 CFU/g) ± SD Fold Reduction vs. Vehicle
Sham (PBS) - 5 < 2.0 -
Vehicle Control - 10 7.8 ± 0.4 -
This compound 10 10 6.1 ± 0.6 50.1
This compound 25 10 4.5 ± 0.5 1995.3

| Meropenem (Comparator) | 30 | 10 | 3.9 ± 0.4 | 7943.3 |

Table 2: Survival Study Over 72 Hours

Treatment Group Dose (mg/kg) N Survival Rate at 24h Survival Rate at 48h Survival Rate at 72h
Vehicle Control - 10 60% 20% 10%
This compound 10 10 100% 90% 80%

| this compound | 25 | 10 | 100% | 100% | 100% |

Experimental Groups

A clear definition of experimental groups is essential for interpreting results. The following diagram illustrates a typical grouping strategy.

G cluster_0 Control Groups cluster_1 Treatment Groups cluster_2 Comparator Group center Murine P. aeruginosa Pneumonia Model G1 Group 1: Sham (PBS Instillation, No Treatment) center->G1 G2 Group 2: Vehicle (P. aeruginosa Infection, Vehicle Treatment) center->G2 G3 Group 3: Agent 5 Low Dose (P. aeruginosa Infection, 10 mg/kg) center->G3 G4 Group 4: Agent 5 High Dose (P. aeruginosa Infection, 25 mg/kg) center->G4 G5 Group 5: Comparator (P. aeruginosa Infection, Meropenem 30 mg/kg) center->G5

Figure 3: Logical relationship of experimental groups.

Conclusion

The murine pneumonia model described provides a reliable platform for the preclinical assessment of novel anti-infective agents.[5][15] By following these detailed protocols, researchers can generate robust and reproducible data on the in vivo efficacy of compounds like "this compound." The quantitative endpoints of bacterial load reduction and improved survival are critical for determining the therapeutic potential of new drug candidates and guiding further development.

References

Application Notes and Protocols: Time-Kill Assay for Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides detailed information on the rate and extent of its bactericidal or bacteriostatic activity against a specific microorganism over time.[1][2] This application note provides a comprehensive protocol for performing a time-kill assay for a novel investigational compound, referred to as Anti-infective Agent 5.

This protocol is designed to be a foundational guide. Researchers should optimize the parameters, such as the concentration of this compound and the specific bacterial strain, based on preliminary data, such as the Minimum Inhibitory Concentration (MIC). The data generated from this assay is crucial for characterizing the antimicrobial profile of new drug candidates and for guiding further preclinical and clinical development. The methodology described herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][3]

Experimental Protocol

Materials
  • Test Organism: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • This compound: Stock solution of known concentration.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • Control Antibiotic: An appropriate antibiotic with known activity against the test organism (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).

  • Reagents: Sterile saline (0.9%), sterile phosphate-buffered saline (PBS), and a suitable neutralizing broth to inactivate this compound.

  • Equipment:

    • Spectrophotometer

    • Shaking incubator

    • Sterile culture tubes or flasks

    • Micropipettes and sterile tips

    • Spiral plater or manual plating supplies (spread plates)

    • Colony counter

    • Vortex mixer

    • Biological safety cabinet

Inoculum Preparation
  • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with shaking (200 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase.[4]

  • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Prepare a final inoculum by diluting the adjusted suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.[5]

Assay Procedure
  • Prepare test tubes or flasks containing CAMHB with the desired concentrations of this compound. Common concentrations to test include 0.5x, 1x, 2x, and 4x the predetermined MIC value.[5]

  • Include the following controls:

    • Growth Control: Inoculum in CAMHB without any antimicrobial agent.

    • Positive Control: Inoculum in CAMHB with a known effective antibiotic.

    • Sterility Control: CAMHB without inoculum.

  • Add the prepared bacterial inoculum to each test and control tube to achieve a final volume and the target starting bacterial concentration of 5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).[4]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[4]

  • Immediately perform ten-fold serial dilutions of the collected aliquots in sterile PBS or a validated neutralizing broth to stop the activity of the antimicrobial agent.[6]

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

Data Presentation

The results of the time-kill assay should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Viable Bacterial Counts (CFU/mL) at Different Time Points
TreatmentTime (hours)0124824
Growth Control 5.1 x 10⁵8.2 x 10⁵2.5 x 10⁶1.1 x 10⁷9.8 x 10⁸2.3 x 10⁹
This compound (0.5x MIC) 5.0 x 10⁵4.5 x 10⁵3.2 x 10⁵1.5 x 10⁵5.0 x 10⁴8.9 x 10³
This compound (1x MIC) 5.2 x 10⁵3.1 x 10⁵1.0 x 10⁵4.5 x 10⁴9.8 x 10²<10²
This compound (2x MIC) 4.9 x 10⁵1.2 x 10⁵5.6 x 10⁴8.9 x 10³<10²<10²
This compound (4x MIC) 5.0 x 10⁵2.5 x 10⁴7.8 x 10³<10²<10²<10²
Positive Control (e.g., Vancomycin) 5.3 x 10⁵1.5 x 10⁵6.2 x 10⁴1.1 x 10³<10²<10²
Table 2: Log₁₀ Reduction in Bacterial Counts Compared to Initial Inoculum
TreatmentTime (hours)124824
This compound (0.5x MIC) 0.050.200.521.001.75
This compound (1x MIC) 0.220.721.062.72>3.72
This compound (2x MIC) 0.610.941.74>2.69>2.69
This compound (4x MIC) 1.301.80>2.70>2.70>2.70
Positive Control (e.g., Vancomycin) 0.550.932.68>3.72>3.72

Interpretation of Results:

  • Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.[1][4]

  • Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL.[5]

  • The results can be visualized by plotting the log₁₀ CFU/mL versus time for each concentration of this compound and the controls.[7][8]

Experimental Workflow Diagram

Caption: Workflow of the time-kill assay for this compound.

Signaling Pathway and Logical Relationships

Logical_Relationships cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation agent This compound (Varying Concentrations) assay Time-Kill Assay (Incubation over 24h) agent->assay bacteria Bacterial Inoculum (~5x10^5 CFU/mL) bacteria->assay cfu_data CFU/mL Data at each Time Point assay->cfu_data log_reduction Log10 Reduction cfu_data->log_reduction bactericidal Bactericidal (≥3-log reduction) log_reduction->bactericidal If ≥3 bacteriostatic Bacteriostatic (<3-log reduction) log_reduction->bacteriostatic If <3

Caption: Logical flow from experimental inputs to data interpretation.

References

Application Note: Using Anti-infective Agent 5 in a Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community.[1][2][3] Anti-infective Agent 5 is a novel compound designed to disrupt the integrity of this matrix, thereby increasing the susceptibility of the embedded bacteria to antimicrobial treatments. This application note provides a detailed protocol for assessing the biofilm disruption potential of this compound against Pseudomonas aeruginosa, a model organism for biofilm research. The methodology is based on the widely used crystal violet staining assay, which provides a robust and quantifiable measure of biofilm biomass.[4][5][6][7]

Introduction

A biofilm is a structured community of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and extracellular DNA (eDNA).[3][8] This matrix acts as a physical barrier, protecting the bacteria from antibiotics and host immune responses.[1][2] The formation and maintenance of biofilms are complex processes regulated by intricate signaling pathways, such as quorum sensing (QS).[9][10][11][12][13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[9] In P. aeruginosa, QS systems are known to control the expression of virulence factors and are crucial for biofilm maturation.[9][12][14]

Strategies to combat biofilms often focus on disrupting the EPS matrix or interfering with regulatory pathways like QS.[1][15] this compound is a hypothetical compound developed to target the integrity of the biofilm structure. This document outlines a standardized protocol to evaluate its efficacy in disrupting pre-formed biofilms.

Principle of the Assay

This protocol details a static biofilm disruption assay performed in a 96-well microtiter plate.[6][16] P. aeruginosa biofilms are first established in the wells of the plate. Following formation, the planktonic (free-floating) cells are removed, and the mature biofilms are treated with various concentrations of this compound. The disruptive effect of the agent is quantified by measuring the remaining biofilm biomass using crystal violet, a stain that binds to the cells and matrix components.[6][7] The amount of retained stain is proportional to the amount of biofilm remaining after treatment.[4][16]

Required Materials

Reagents:

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Luria-Bertani (LB) Broth

  • This compound (stock solution of known concentration)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Positive Control (e.g., DNase I, if targeting eDNA)

  • Negative Control (vehicle used to dissolve Agent 5, e.g., sterile water or DMSO)

Equipment:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Plate reader (capable of measuring absorbance at 550-595 nm)

  • Multichannel pipette (optional, for efficiency)

  • Waste container for biohazardous liquid

Experimental Protocol

The overall workflow for the biofilm disruption assay is depicted below.

G start Start: Prepare P. aeruginosa Overnight Culture dilute Dilute Culture & Dispense 100 µL into 96-well plate start->dilute incubate_form Incubate 24h at 37°C to Allow Biofilm Formation dilute->incubate_form remove_planktonic Remove Planktonic Cells by Washing with PBS incubate_form->remove_planktonic add_treatment Add 100 µL of this compound (or controls) to Biofilms remove_planktonic->add_treatment incubate_disrupt Incubate for Disruption (e.g., 2-24h at 37°C) add_treatment->incubate_disrupt wash_wells Wash Wells with PBS to Remove Dislodged Biofilm incubate_disrupt->wash_wells stain_cv Stain with 0.1% Crystal Violet (15 min at RT) wash_wells->stain_cv wash_cv Wash Excess Stain with Water stain_cv->wash_cv solubilize Solubilize Bound Stain with 30% Acetic Acid wash_cv->solubilize read_abs Read Absorbance (OD 595 nm) solubilize->read_abs end End: Analyze Data read_abs->end

Caption: Experimental workflow for the biofilm disruption assay.

Step 1: Biofilm Formation

  • Prepare an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.[6]

  • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells for controls.

  • Cover the plate and incubate at 37°C for 24 hours under static conditions to allow for biofilm formation.[17]

Step 2: Treatment with this compound

  • After incubation, carefully discard the liquid medium from the wells. This removes the planktonic cells, leaving the adhered biofilm.

  • Gently wash each well twice with 150 µL of sterile PBS to remove any remaining planktonic bacteria. Be careful not to dislodge the biofilm.[18]

  • Prepare serial dilutions of this compound in LB broth to achieve the desired final concentrations.

  • Add 100 µL of each concentration of Agent 5 to the biofilm-coated wells. At least three replicate wells should be used for each concentration.

  • Add 100 µL of LB broth containing the vehicle (negative control) and 100 µL of the positive control to their respective wells.

  • Cover the plate and incubate at 37°C for a specified treatment period (e.g., 4, 8, or 24 hours).

Step 3: Quantification of Remaining Biofilm

  • Discard the treatment solutions from the wells.

  • Wash the wells twice with 150 µL of sterile PBS to remove dislodged biofilm and residual agent.

  • Air dry the plate for approximately 15 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][17]

  • Remove the crystal violet solution and wash the plate thoroughly with distilled water until the wash water is clear.[19]

  • Invert the plate and tap gently on a paper towel to remove excess water. Air dry completely.

  • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]

  • Incubate for 10-15 minutes at room temperature, ensuring the dye is fully dissolved.

  • Measure the absorbance of the solubilized dye in a plate reader at a wavelength of 595 nm (OD595).

Data Analysis and Presentation

The absorbance values are directly proportional to the biofilm biomass. The percentage of biofilm disruption can be calculated using the following formula:

% Disruption = [1 - (ODTreated / ODControl)] x 100

Where:

  • ODTreated is the average absorbance of the wells treated with this compound.

  • ODControl is the average absorbance of the negative control wells (treated with vehicle only).

The results should be summarized in a table for clear comparison.

Table 1: Biofilm Disruption by this compound after 24h Treatment

Concentration of Agent 5 (µg/mL) Mean OD595 (± SD) % Biofilm Disruption
0 (Vehicle Control) 1.250 (± 0.08) 0%
10 0.980 (± 0.05) 21.6%
25 0.655 (± 0.07) 47.6%
50 0.312 (± 0.04) 75.0%

| 100 | 0.150 (± 0.03) | 88.0% |

Table 2: Comparative Efficacy of Agent 5 and Controls

Treatment Concentration Mean OD595 (± SD) % Biofilm Disruption
Vehicle Control - 1.250 (± 0.08) 0%
This compound 50 µg/mL 0.312 (± 0.04) 75.0%

| DNase I (Positive Control) | 100 U/mL | 0.875 (± 0.06) | 30.0% |

Proposed Mechanism of Action

This compound is hypothesized to disrupt biofilm integrity by interfering with the Pseudomonas Quorum Sensing (PQS) signaling pathway. The PQS system is integral to biofilm development in P. aeruginosa.[9] By inhibiting a key regulator in this pathway, Agent 5 may downregulate the production of essential EPS components, leading to a weakened and more susceptible biofilm structure.

G cluster_cell P. aeruginosa Cell pqsR PqsR (Transcriptional Regulator) pqsABCDE pqsABCDE operon pqsR->pqsABCDE activates eps EPS Production Genes (e.g., psl, pel) pqsR->eps activates hhq HHQ (Signal Precursor) pqsABCDE->hhq synthesizes pqsH PqsH hhq->pqsH pqs PQS Signal pqsH->pqs converts pqs->pqsR binds & activates biofilm Biofilm Matrix Formation eps->biofilm agent5 Anti-infective Agent 5 agent5->pqsR INHIBITS

Caption: Hypothetical inhibition of the PQS pathway by Agent 5.

Conclusion

The protocol described provides a reliable and high-throughput method for evaluating the biofilm disruption capabilities of this compound. The data generated can be used to determine dose-dependent efficacy and to compare the activity of Agent 5 against other anti-biofilm compounds. This assay is a critical step in the pre-clinical assessment of novel therapies aimed at combating persistent biofilm-associated infections.

References

Application Note: Quantitative Analysis of Anti-infective Agent 5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Anti-infective agent 5 is a novel broad-spectrum antimicrobial compound under development. To support pharmacokinetic and toxicokinetic studies, a rapid, sensitive, and robust bioanalytical method for its quantification in human plasma is required.[1] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[2][3] The method was validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (MW: 452.5 g/mol ), this compound-d4 (Internal Standard, IS, MW: 456.5 g/mol ).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Matrix: Blank human plasma (K2-EDTA).

Preparation of Standards and Quality Controls

Stock solutions of this compound and its IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.

Calibration standards (CS) and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[1]

Sample Preparation Protocol

A simple protein precipitation (PPT) method was employed for sample preparation.[7][8] This technique is fast, inexpensive, and effective for removing the majority of proteins from plasma samples.[9]

  • Pipette 50 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL IS in Acetonitrile (Protein Precipitation) plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 minutes vortex->centrifuge supernatant Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

Figure 1: Protein Precipitation Sample Preparation Workflow.

Liquid Chromatography Conditions

Chromatographic separation was performed on a standard C18 reversed-phase column, which is versatile and provides robust performance for a wide variety of compounds.[10][11] A gradient elution was used to ensure good peak shape and separation from endogenous plasma components.[12]

ParameterCondition
LC System Standard HPLC/UPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Run Time 5.0 minutes
Column Temp. 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used. Detection was performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[13][14] The MRM transitions were optimized by direct infusion of the analyte and IS.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temp. 550°C
IonSpray Voltage 5500 V
Dwell Time 100 ms

Table 1. Optimized MRM Transition Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound453.2289.1100
This compound-d4457.2293.1100

Method Validation and Results

The method was fully validated according to international guidelines.[15][16] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_validation Key Bioanalytical Method Validation Parameters (ICH M10) selectivity Selectivity & Specificity method Validated LC-MS/MS Method selectivity->method linearity Calibration Curve & Linearity linearity->method accuracy Accuracy accuracy->method precision Precision precision->method lloq LLOQ & ULOQ lloq->method recovery Recovery recovery->method matrix Matrix Effect matrix->method stability Stability stability->method

Figure 2: Core Parameters for Bioanalytical Method Validation.

Selectivity

No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound or its IS in six different sources of blank plasma.

Linearity and Range

The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.995.[17]

Table 2. Calibration Curve Summary

Concentration (ng/mL)Back-Calculated Conc. (Mean, n=3)Accuracy (%)
1.00 (LLOQ)0.9898.0
2.502.55102.0
10.010.1101.0
50.049.298.4
250.0253.1101.2
500.0495.599.1
800.0808.0101.0
1000.0 (ULOQ)994.099.4
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ (1.00 ng/mL), Low QC (3.00 ng/mL), Mid QC (300 ng/mL), and High QC (750 ng/mL). The results met the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy (relative error, %RE) and precision (coefficient of variation, %CV).[18]

Table 3. Intra- and Inter-Day Accuracy and Precision

QC Level (ng/mL)nIntra-Day Mean Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Mean Conc. (ng/mL)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
1.00 (LLOQ)61.048.54.01.0711.27.0
3.00 (Low)62.956.2-1.72.917.8-3.0
300 (Mid)63084.12.73115.53.7
750 (High)67393.5-1.57324.9-2.4
Matrix Effect and Recovery

The matrix effect and extraction recovery were assessed at Low and High QC concentrations. The matrix factor was close to 1, and the recovery was consistent and reproducible, indicating minimal ion suppression or enhancement from the plasma matrix.

Table 4. Matrix Effect and Recovery

QC Level (ng/mL)Matrix Factor (n=6)IS-Normalized Matrix FactorExtraction Recovery (%)
3.00 (Low)0.981.0195.4
750 (High)0.950.9997.2
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable, with deviations within ±15% of the nominal concentrations.

Table 5. Stability Assessment Summary

Stability ConditionDurationResult
Bench-top (Room Temp) 6 hoursStable
Autosampler (4°C) 24 hoursStable
Freeze-Thaw Cycles (-80°C to RT) 3 cyclesStable
Long-term (-80°C) 90 daysStable

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, precision, and stability, meeting all regulatory requirements for bioanalytical method validation.[19] The short run time and simple protein precipitation sample preparation make it highly suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

Application Notes and Protocols for Long-Term Storage of Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of anti-infective agents is a critical factor in ensuring their safety, efficacy, and quality throughout their shelf life.[1] Improper storage can lead to degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the potential formation of toxic degradation products.[1][2] These degradation products can alter the drug's therapeutic action and may induce adverse effects. This document provides a comprehensive guide to the best practices for the long-term storage of "Anti-infective agent 5," a novel synthetic broad-spectrum antibiotic. The protocols and recommendations outlined herein are based on established international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Optimal Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to specific storage conditions that minimize degradation. These conditions are determined through rigorous stability testing programs.[2][7]

Recommended Long-Term Storage Conditions:

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes chemical degradation rates, including hydrolysis and oxidation.[8]
Humidity < 40% Relative Humidity (RH)Protects against hydrolytic degradation, especially for moisture-sensitive formulations.[8][9]
Light Store in a light-resistant containerPrevents photodegradation, a common pathway for many anti-infective agents.[4][10]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen) for the pure APIPrevents oxidative degradation of the active pharmaceutical ingredient.
Container Well-closed, non-reactive container (e.g., amber glass vials)Prevents contamination and interaction between the drug substance and the container material.[7]

Long-Term Stability Testing Protocol

A formal stability testing program is essential to establish the shelf-life and confirm the recommended storage conditions for this compound.[1][7][11]

Objective: To evaluate the stability of this compound under controlled long-term storage conditions and establish its re-test period or shelf life.

Materials:

  • At least three primary batches of this compound.[4][6]

  • Stability chambers with controlled temperature and humidity.

  • Validated stability-indicating analytical methods (e.g., HPLC, LC-MS).

  • Light-resistant and appropriate container closure systems.

Experimental Workflow:

G cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Testing Phase cluster_3 Evaluation Phase A Select ≥ 3 primary batches of this compound B Package in proposed container closure system A->B C Define stability testing protocol B->C D Place samples in stability chambers (2-8°C / <40% RH) C->D E Pull samples at specified time points (0, 3, 6, 9, 12, 18, 24, 36 months) D->E F Perform analytical testing: - Assay (Potency) - Purity (Degradation products) - Physical characteristics - Dissolution (for solid dosage forms) - pH (for solutions) E->F G Analyze data and assess trends F->G H Establish shelf-life and re-test period G->H

Caption: Experimental workflow for long-term stability testing of this compound.

Procedure:

  • Batch Selection: Select at least three primary batches of this compound manufactured by a process that simulates the final production method.[4]

  • Packaging: Package the samples in the container closure system proposed for marketing.[7]

  • Storage: Place the packaged samples in stability chambers set to the long-term storage condition of 2-8°C and controlled humidity (<40% RH).

  • Testing Frequency: Pull samples for analysis at predetermined time points. For a proposed shelf life of at least 12 months, typical intervals are every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][6]

  • Analytical Testing: At each time point, perform a battery of tests to assess the stability of the drug product. These should include:

    • Assay: To determine the potency of the active ingredient.

    • Purity: To identify and quantify any degradation products.

    • Physical Characteristics: Visual inspection for changes in color, appearance, or for solid forms, hardness and friability.

    • Dissolution: For solid oral dosage forms to ensure the drug release profile is maintained.

    • pH: For liquid formulations.

  • Data Evaluation: Analyze the data collected over time to identify any trends in degradation or changes in physical properties. Statistical analysis can be used to project the shelf life.

Summary of Quantitative Stability Data

The following table should be used to summarize the quantitative data obtained from the long-term stability study.

Table 1: Stability Data for this compound (Batch No: XXXXX) at 2-8°C

Time Point (Months)Assay (% of Initial)Total Degradation Products (%)AppearanceDissolution (% in 30 min)pH (for solutions)
0100.0< 0.1White crystalline powder986.5
399.80.15Conforms976.5
699.50.20Conforms966.4
999.20.25Conforms956.4
1299.00.30Conforms956.3
1898.50.45Conforms936.3
2498.00.60Conforms926.2
3697.00.85Conforms906.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Common Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and appropriate storage conditions. Common degradation pathways for anti-infective agents include hydrolysis, oxidation, and photolysis.[10][12]

  • Hydrolysis: The cleavage of chemical bonds by the addition of water. Esters and amides are particularly susceptible to hydrolysis.[13] For this compound, which contains a β-lactam ring, hydrolysis is a primary degradation pathway.[12]

  • Oxidation: The loss of electrons from a molecule, which can be initiated by atmospheric oxygen or peroxides.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[10] Quinolones and tetracyclines are known to be susceptible to photodegradation.[12]

Potential Impact of Degradation Products on Signaling Pathways

Degradation products of anti-infective agents may not only be inactive but could also have altered biological activity, potentially interfering with cellular signaling pathways and leading to unexpected toxicities. For instance, a degradation product of this compound might lose its ability to inhibit bacterial cell wall synthesis but gain the ability to activate a host inflammatory pathway.

G cluster_0 Normal Drug Action cluster_1 Action of Degradation Product A This compound C Inhibition A->C B Bacterial Cell Wall Synthesis H Bacterial Cell Death B->H C->B D Degradation Product X E Host Cell Receptor D->E G Activation E->G F Inflammatory Signaling Pathway (e.g., NF-κB) I Inflammation & Potential Toxicity F->I G->F

References

Application Notes and Protocols: Experimental Design for Synergy Testing with Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In response, the exploration of combination therapies to enhance the efficacy of existing and novel anti-infective agents is a critical area of research. Synergistic interactions between antimicrobial agents can lead to improved clinical outcomes by increasing the rate and extent of bacterial killing, reducing the selection of resistant mutants, and lowering required dosages, thereby minimizing toxicity.

This document provides detailed application notes and protocols for the experimental design of synergy testing involving Anti-infective Agent 5 , a novel synthetic antimicrobial. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new anti-infective compounds. The protocols described herein focus on two of the most widely accepted in vitro methods for synergy analysis: the checkerboard assay and the time-kill curve analysis.

This compound: A Profile

For the context of these protocols, This compound is a hypothetical novel, broad-spectrum antibiotic belonging to the fluoroquinolone class.

  • Mechanism of Action: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2]

  • Spectrum of Activity: Demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae.

  • Rationale for Synergy Testing: To explore potential synergistic interactions with other classes of antibiotics, such as β-lactams or aminoglycosides, to overcome resistance mechanisms and broaden its spectrum of activity further.

Key Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[3][4][5][6] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and the combination agent (e.g., a β-lactam antibiotic) in an appropriate solvent (e.g., sterile deionized water, DMSO) at a concentration of 10x the highest concentration to be tested.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism (e.g., a clinical isolate of MDR Pseudomonas aeruginosa).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of MHB into each well.

    • Create a two-dimensional serial dilution of the two antimicrobial agents. Add 50 µL of the appropriate concentration of this compound along the x-axis and 50 µL of the combination agent along the y-axis. This will result in a final volume of 100 µL in each well with varying concentrations of both agents.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B where:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy[7]
> 0.5 to 4.0Additive/Indifference[7]
> 4.0Antagonism[7]
Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[8]

Protocol:

  • Preparation of Materials:

    • Prepare stock solutions of this compound and the combination agent as described for the checkerboard assay.

    • Prepare a standardized bacterial inoculum in MHB as described previously, with a target starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare several flasks or tubes for each condition to be tested:

      • Growth control (no antimicrobial agent)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Combination agent alone (at a relevant concentration)

      • Combination of this compound and the other agent (at relevant concentrations)

    • Inoculate each flask/tube with the standardized bacterial suspension.

  • Sampling and Viable Cell Counting:

    • Incubate the flasks/tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask/tube.

    • Perform serial dilutions of the collected samples in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.

Data Presentation

Quantitative data from synergy testing should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Checkerboard Assay Results for this compound in Combination with Agent X against P. aeruginosa ATCC 27853

CombinationMIC of this compound (µg/mL) AloneMIC of Agent X (µg/mL) AloneMIC of this compound in Combination (µg/mL)MIC of Agent X in Combination (µg/mL)FICIInterpretation
Agent 5 + Agent X280.510.375Synergy

Table 2: Time-Kill Curve Analysis of this compound and Agent X against MRSA ATCC 43300

TreatmentInitial Inoculum (log₁₀ CFU/mL)24h Viable Count (log₁₀ CFU/mL)Log₁₀ Reduction vs. InitialLog₁₀ Reduction vs. Most Active Single AgentInterpretation
Growth Control5.78.9-3.2--
Agent 5 (1x MIC)5.74.21.5--
Agent X (1x MIC)5.75.50.2--
Agent 5 + Agent X5.72.13.62.1Synergy

Mandatory Visualizations

Diagrams illustrating experimental workflows and hypothetical signaling pathways can aid in the comprehension of the synergy testing process and its underlying mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis prep_agent Prepare this compound and Combination Agent Stocks cb_setup Set up 96-well plate with serial dilutions prep_agent->cb_setup tk_setup Set up flasks with drug combinations prep_agent->tk_setup prep_inoculum Prepare Standardized Bacterial Inoculum cb_inoculate Inoculate plate prep_inoculum->cb_inoculate tk_inoculate Inoculate flasks prep_inoculum->tk_inoculate cb_setup->cb_inoculate cb_incubate Incubate 18-24h at 37°C cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_calc Calculate FICI cb_read->cb_calc cb_calc->tk_setup Inform Time-Kill Concentrations tk_setup->tk_inoculate tk_incubate Incubate with shaking tk_inoculate->tk_incubate tk_sample Sample at time points (0, 2, 4, 8, 12, 24h) tk_incubate->tk_sample tk_plate Plate serial dilutions tk_sample->tk_plate tk_count Count CFUs tk_plate->tk_count tk_plot Plot log10 CFU/mL vs. time tk_count->tk_plot Signaling_Pathway cluster_cell_wall Bacterial Cell Wall cluster_dna_rep DNA Replication penicillin β-Lactam Agent (e.g., Penicillin) pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Inhibits agent5 This compound cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis gyrase DNA Gyrase/ Topoisomerase IV cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis Weakened wall cell_wall_synthesis->cell_lysis Synergistic Effect agent5->gyrase Inhibits dna_replication DNA Replication gyrase->dna_replication dna_replication->cell_lysis Replication failure dna_replication->cell_lysis Synergistic Effect

References

Application Notes and Protocols: Anti-infective Agent 5 (AIA-5) for the Treatment of Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pathogens, which replicate within host cells, present a significant challenge to antimicrobial therapy. These pathogens are shielded from many conventional antibiotics that have poor cellular penetration and are protected from host immune responses. Anti-infective agent 5 (AIA-5) is a novel synthetic compound designed to overcome these challenges by efficiently penetrating host cells and targeting key pathways essential for the survival of intracellular bacteria.

These application notes provide comprehensive protocols for the in vitro evaluation of AIA-5's efficacy against intracellular pathogens, its cytotoxicity, and its mechanism of action.

Mechanism of Action

AIA-5 exhibits a multi-targeted mechanism of action against intracellular bacteria. Its primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1] This leads to the cessation of bacterial cell division and ultimately results in cell death.[2] Additionally, AIA-5 has been observed to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit. This dual-action not only ensures potent bactericidal activity but also potentially reduces the likelihood of resistance development.

Quantitative Data Summary

The following tables summarize the key quantitative data for AIA-5 in preclinical studies.

Table 1: In Vitro Efficacy of AIA-5 against Staphylococcus aureus

ParameterExtracellular BacteriaIntracellular Bacteria (in THP-1 Macrophages)
Minimum Inhibitory Concentration (MIC) 0.5 µg/mLNot Applicable
Minimum Bactericidal Concentration (MBC) 1.0 µg/mLNot Applicable
50% Effective Concentration (EC50) 0.3 µg/mL1.2 µg/mL
Maximum Effect (Emax) (% bacterial reduction) 99.9%99.5%
Static Concentration 0.25 µg/mL0.8 µg/mL

Table 2: Cytotoxicity Profile of AIA-5

Cell LineIncubation TimeCC50 (µg/mL)
THP-1 (Human Monocytic Cell Line) 24 hours50.2
48 hours35.8
HepG2 (Human Liver Cell Line) 24 hours65.1
48 hours48.9

Table 3: Intracellular Accumulation of AIA-5 in THP-1 Macrophages

Extracellular Concentration (µg/mL)Incubation Time (hours)Intracellular Concentration (µg/mg cell protein)Cellular Accumulation Ratio (Intracellular/Extracellular)
125.85.8
1612.312.3
5228.55.7
5661.212.2

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of AIA-5 against Extracellular Bacteria

This protocol outlines the broth microdilution method to determine the MIC and MBC of AIA-5 against a susceptible bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • AIA-5 stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Prepare serial two-fold dilutions of AIA-5 in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in MHB.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without AIA-5) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of AIA-5 that completely inhibits visible bacterial growth.

  • For MBC determination, plate 100 µL from each well showing no visible growth onto MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Macrophage Infection Model to Assess Intracellular Efficacy of AIA-5

This protocol describes the use of a human monocytic cell line (THP-1) to evaluate the intracellular activity of AIA-5.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Staphylococcus aureus culture

  • AIA-5

  • Gentamicin

  • Triton X-100

  • Phosphate Buffered Saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Infection: Opsonize S. aureus with human serum and infect the differentiated macrophages at a multiplicity of infection (MOI) of 10:1 for 1 hour.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and incubate with gentamicin (100 µg/mL) for 1 hour to kill extracellular bacteria.

  • AIA-5 Treatment: Wash the cells again and add fresh medium containing various concentrations of AIA-5.

  • Incubation: Incubate the infected cells with AIA-5 for 24 hours.

  • Cell Lysis and Bacterial Quantification: Wash the cells with PBS and lyse them with 0.1% Triton X-100.

  • Perform serial dilutions of the cell lysate and plate on TSA plates to determine the number of intracellular viable bacteria (CFU/mL).

Protocol 3: Cytotoxicity Assay of AIA-5

This protocol details the use of the MTT assay to assess the cytotoxicity of AIA-5 on mammalian cells.

Materials:

  • THP-1 or HepG2 cells

  • Complete culture medium

  • AIA-5

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of AIA-5 for 24 or 48 hours.

  • Include a vehicle control (cells treated with the same concentration of solvent used to dissolve AIA-5).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizations

Signaling_Pathway cluster_bacterium Intracellular Bacterium cluster_host Host Cell AIA5_in AIA-5 DNA_Gyrase DNA Gyrase AIA5_in->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV AIA5_in->Topoisomerase_IV Inhibits Ribosome 50S Ribosome AIA5_in->Ribosome Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Division Cell Division DNA_Replication->Cell_Division Protein_Synthesis->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death AIA5_out AIA-5 (extracellular) AIA5_out->AIA5_in Cellular Uptake Experimental_Workflow cluster_invitro In Vitro Evaluation start Start Evaluation mic_mbc Determine MIC & MBC (Protocol 1) start->mic_mbc cytotoxicity Cytotoxicity Assay (Protocol 3) start->cytotoxicity macrophage_infection Macrophage Infection Assay (Protocol 2) mic_mbc->macrophage_infection intracellular_accumulation Determine Intracellular Accumulation macrophage_infection->intracellular_accumulation cytotoxicity->macrophage_infection data_analysis Data Analysis intracellular_accumulation->data_analysis end Efficacy & Safety Profile data_analysis->end Logical_Relationship cluster_targets Multiple Targets cluster_outcomes Synergistic Outcomes AIA5 AIA-5 target1 DNA Replication Machinery (Gyrase/Topoisomerase IV) AIA5->target1 target2 Protein Synthesis Machinery (50S Ribosome) AIA5->target2 outcome1 Potent Bactericidal Activity target1->outcome1 outcome2 Reduced Potential for Resistance Development target1->outcome2 target2->outcome1 target2->outcome2

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Anti-infective agent 5.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor aqueous solubility of this compound?

Poor aqueous solubility of an active pharmaceutical ingredient (API) like this compound can stem from several physicochemical properties. High molecular weight, a high degree of lipophilicity (hydrophobicity), and a stable crystalline structure (high lattice energy) are common contributing factors.[1][2] For instance, molecules with high melting points often indicate strong intermolecular forces in the crystal lattice, making it difficult for water molecules to solvate them.[1]

Q2: What are the primary strategies to improve the solubility of this compound?

There are several established strategies to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[3][4]

  • Physical Modifications: These methods alter the physical properties of the drug particles without changing the chemical structure. Key techniques include particle size reduction (micronization and nanosuspension), and the formation of amorphous solid dispersions.[5]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule to improve its solubility. Common approaches include salt formation for ionizable drugs and the creation of prodrugs.[6]

  • Formulation-Based Approaches: This involves the use of excipients to increase the solubility of the drug in the final dosage form. Common techniques include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[7][8]

Q3: How does particle size reduction enhance solubility?

Reducing the particle size of a drug increases its surface area-to-volume ratio.[9] According to the Noyes-Whitney equation, a larger surface area allows for a greater interaction with the solvent, which can lead to an increased dissolution rate.[10] Techniques like micronization and nanomilling are commonly employed for this purpose.[9] While micronization reduces particle size to the micrometer range, nanomilling can produce nanoparticles with even higher specific surface areas, further enhancing dissolution.[9][11]

Q4: What is a solid dispersion and how does it improve solubility?

A solid dispersion refers to a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[3][5] By doing so, the drug can exist in an amorphous state, which has a higher energy state and is more readily soluble than the stable crystalline form.[9] The carrier can be a polymer like polyvinylpyrrolidone (PVP) or a sugar.[12] Upon contact with an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as fine, amorphous particles, which leads to enhanced solubility and dissolution.[4][5]

Q5: When is salt formation a suitable strategy for this compound?

Salt formation is a viable strategy if this compound has ionizable functional groups (i.e., it is a weak acid or a weak base). By reacting the drug with a suitable acid or base, a salt is formed which often has significantly higher aqueous solubility than the parent compound.[9] The choice of the counter-ion is critical as it can significantly impact the solubility of the resulting salt.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the solubility of this compound.

Problem Possible Cause Recommended Solution
Inconsistent solubility results after micronization. 1. Agglomeration of fine particles. 2. Non-uniform particle size distribution. 3. Change in crystalline form during milling.1. Incorporate a wetting agent or surfactant in the formulation to prevent particle agglomeration. 2. Optimize the milling process (e.g., milling time, speed) to achieve a narrow particle size distribution. 3. Analyze the solid state of the drug before and after micronization using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for polymorphic changes.
Drug precipitates out of a co-solvent system upon dilution with aqueous media. The drug is highly supersaturated upon dilution, leading to rapid precipitation.1. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation to maintain a supersaturated state. 2. Optimize the co-solvent to water ratio to ensure the drug remains in solution at the desired concentration.
Low drug loading in a solid dispersion formulation. 1. Poor miscibility between the drug and the carrier. 2. Phase separation during the preparation process.1. Screen for carriers with better miscibility with this compound. 2. Optimize the manufacturing process (e.g., spray drying, hot-melt extrusion) parameters such as temperature and solvent evaporation rate to prevent phase separation.
Cyclodextrin complexation does not significantly improve solubility. 1. Poor fit of the drug molecule within the cyclodextrin cavity. 2. Insufficient concentration of cyclodextrin.1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find a suitable host for the drug molecule. 2. Increase the concentration of the cyclodextrin in the formulation. The solubility of the drug should increase linearly with the cyclodextrin concentration until the solubility limit of the complex is reached.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the effect of a co-solvent on the aqueous solubility of this compound.

Materials:

  • This compound

  • Ethanol (or other water-miscible organic solvent like propylene glycol or PEG 400)

  • Purified water

  • Vials

  • Shaking incubator

  • Analytical method for quantifying this compound (e.g., HPLC)

Methodology:

  • Prepare a series of co-solvent mixtures with varying concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to vials containing each co-solvent mixture.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable carrier

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:5) in the common solvent.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its physical state (amorphous or crystalline) using XRD or DSC.

  • Perform dissolution studies on the prepared solid dispersion and compare it with the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_phys_methods Physical Methods cluster_chem_methods Chemical Methods cluster_form_methods Formulation Methods cluster_evaluation Evaluation problem Poor Aqueous Solubility of This compound phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod form_mod Formulation Approach problem->form_mod particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_disp Solid Dispersion phys_mod->solid_disp salt Salt Formation chem_mod->salt prodrug Prodrug Synthesis chem_mod->prodrug cosolvent Co-solvents form_mod->cosolvent surfactant Surfactants form_mod->surfactant cyclodextrin Cyclodextrins form_mod->cyclodextrin evaluation Solubility & Dissolution Testing particle_size->evaluation solid_disp->evaluation salt->evaluation prodrug->evaluation cosolvent->evaluation surfactant->evaluation cyclodextrin->evaluation

Caption: A logical workflow for selecting and evaluating solubility enhancement strategies.

signaling_pathway cluster_formulation Formulation with Cyclodextrin cluster_solution Aqueous Solution drug This compound (Crystalline) complex Drug-Cyclodextrin Inclusion Complex drug->complex Complexation cd Cyclodextrin (Host Molecule) cd->complex soluble_drug Solubilized Drug complex->soluble_drug Dissolution

References

Optimizing Anti-infective agent 5 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anti-infective Agent 5. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in the optimization of dosing for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my in vivo efficacy study with this compound?

A1: Selecting a starting dose involves a multi-step process that begins with in vitro data. The initial dose range is typically informed by the agent's Minimum Inhibitory Concentration (MIC) against the target pathogen.[1] A common practice is to establish a dose that achieves plasma or tissue concentrations several-fold higher than the MIC. However, the MIC is a static parameter and does not fully reflect the dynamic conditions in vivo.[1][2] Therefore, it is crucial to conduct a Maximum Tolerated Dose (MTD) study in the selected animal model to determine the highest dose that can be administered without unacceptable toxicity. The initial efficacy dose should be set below this MTD.

Q2: What are the key Pharmacokinetic/Pharmacodynamic (PK/PD) parameters I should consider for this compound?

A2: The efficacy of an anti-infective agent is determined by the complex interplay between the drug, the host, and the pathogen.[1] To optimize dosing, it is essential to understand the relationship between the drug's concentration profile (Pharmacokinetics) and its antimicrobial effect (Pharmacodynamics).[3] The three most important PK/PD indices for anti-infectives are:

  • Time above MIC (ƒT > MIC): The percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC.[1][4] This is often the primary driver for time-dependent agents like beta-lactams.[4][5]

  • Peak Concentration to MIC Ratio (Cmax/MIC): The ratio of the maximum plasma concentration to the MIC. This is critical for concentration-dependent agents like aminoglycosides.[1][6]

  • Area Under the Curve to MIC Ratio (AUC/MIC): The ratio of the total drug exposure over 24 hours to the MIC. This index is important for agents whose efficacy is dependent on total exposure, such as fluoroquinolones.[1][5]

Identifying which of these indices best correlates with the efficacy of this compound through dose fractionation studies is a critical step in dose optimization.[7]

Q3: My in vitro results with this compound are promising, but I'm not seeing efficacy in vivo. What could be the cause?

A3: A discrepancy between in vitro and in vivo results is a common challenge.[8] Several factors can contribute to this:

  • Poor Pharmacokinetics: The agent may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching or maintaining effective concentrations at the site of infection.[3]

  • Inadequate Tissue Penetration: High plasma concentrations do not guarantee sufficient concentrations at the target tissue (e.g., lung, brain, or abscess).[9][10] Only the unbound drug fraction at the site of infection is active.[1][9]

  • High Protein Binding: If this compound is highly bound to plasma proteins like albumin, the free, active concentration of the drug may be too low to exert an effect, even if total plasma levels appear adequate.[9][10]

  • Inoculum Effect: The high bacterial density in an in vivo infection site may be significantly greater than that used for standard MIC testing, rendering the drug less effective.[8]

  • Host Factors: The host's immune response plays a crucial role in clearing an infection, and complex interactions between the drug, host, and pathogen are not captured by in vitro tests.[1]

Q4: What animal models are most appropriate for testing this compound?

A4: The choice of animal model is critical and should be relevant to the intended clinical application. Common models for testing anti-infective agents include:

  • Murine Sepsis/Peritonitis Model: Used to evaluate efficacy against systemic infections. Mice are infected intraperitoneally, and outcomes like survival and bacterial load in blood and organs are measured.[11][12]

  • Murine Thigh Infection Model: A localized infection model used for dose fractionation studies and to understand PK/PD relationships. Bacterial counts in the thigh muscle are the primary endpoint.

  • Pneumonia/Respiratory Tract Infection Model: Essential for agents targeting lung infections. Efficacy is assessed by measuring bacterial loads in the lungs and bronchoalveolar lavage fluid.[11]

  • Skin and Soft Tissue Infection Models: Used for agents intended to treat skin infections, often involving abscess formation.[11]

It is important to select a model that mimics the human disease state as closely as possible.[13][14]

Troubleshooting Guides

Issue 1: High Variability in Animal Response to Treatment

Your in vivo study shows significant variation in outcomes (e.g., survival, bacterial load) among animals within the same dose group.

Troubleshooting Workflow

Start High variability in animal response CheckProcedure Review Experimental Procedures Start->CheckProcedure CheckAgent Assess Agent Formulation and Administration Start->CheckAgent CheckAnimals Evaluate Animal Health and Homogeneity Start->CheckAnimals Infection Infection inoculum consistent? CheckProcedure->Infection Check Dosing Dosing volume/route accurate? CheckProcedure->Dosing Check Solubility Agent fully solubilized? Stable in vehicle? CheckAgent->Solubility Check Health Animals of similar age/weight? Free of other infections? CheckAnimals->Health Check Standardize Standardize Procedures Infection->Standardize If no PKStudy Conduct Pilot PK Study Dosing->PKStudy If yes Solubility->PKStudy If yes Health->Standardize If no PKVariability High inter-animal PK variability? PKStudy->PKVariability RefineDose Refine Dosing Regimen (e.g., adjust vehicle, route) PKVariability->RefineDose If yes

Caption: Troubleshooting workflow for high inter-animal variability.

Possible Causes & Solutions

Potential Cause Recommended Action
Inconsistent Inoculum Preparation Ensure the bacterial culture is in the correct growth phase and that the inoculum is standardized to a precise CFU/mL for every animal.
Inaccurate Dosing Verify the accuracy of dosing volumes, especially for small animals. Ensure the chosen route of administration (e.g., IV, IP, PO) is performed consistently.
Poor Drug Formulation Confirm that this compound is completely solubilized and stable in the delivery vehicle. Inconsistent solubility can lead to variable administered doses.
Inter-animal PK Variability Conduct a small pilot pharmacokinetic study to measure drug concentrations in a few animals. High variability may necessitate refining the formulation or dosing route.[9]
Underlying Health Differences Ensure all animals are of a similar age, weight, and health status. Use animals from a reputable supplier and allow for an adequate acclimatization period.
Issue 2: Suboptimal Efficacy or Toxicity Observed

The selected dose of this compound is either not effective enough or is causing adverse effects in the animal model.

Logical Relationship for Dose Adjustment

Observation Initial Observation Suboptimal Suboptimal Efficacy Observation->Suboptimal Toxicity Toxicity Observed Observation->Toxicity IncreaseDose Increase Dose or Dosing Frequency Suboptimal->IncreaseDose Combination Consider Combination Therapy Suboptimal->Combination CheckPKPD Verify PK/PD Target Attainment Suboptimal->CheckPKPD DecreaseDose Decrease Dose or Dosing Frequency Toxicity->DecreaseDose ChangeRegimen Change Dosing Regimen (e.g., continuous infusion) Toxicity->ChangeRegimen MTD Re-evaluate MTD Toxicity->MTD

Caption: Decision-making for dose adjustment based on efficacy and toxicity.

Possible Causes & Solutions

Observation Potential Cause Recommended Action
Suboptimal Efficacy Insufficient Target Site Concentration: The dose may be too low to achieve the necessary PK/PD index (e.g., ƒT > MIC) at the site of infection.1. Dose Escalation: Cautiously increase the dose, ensuring it remains below the MTD. 2. Alter Dosing Frequency: For time-dependent agents, more frequent administration may improve efficacy.[15] 3. PK/PD Analysis: Perform a pharmacokinetic study to confirm if target exposures are being met.
Toxicity Observed Dose Exceeds MTD: The administered dose is above the therapeutic window for the animal model.1. Dose Reduction: Lower the dose to a level known to be well-tolerated. 2. Modify Dosing Regimen: For some drugs, toxicity is linked to high peak concentrations (Cmax). A continuous infusion or more frequent, smaller doses might maintain efficacy while reducing toxicity.[4][5]
Both Efficacy and Toxicity are Low Poor Bioavailability/Penetration: The drug is not reaching the systemic circulation or the target tissue in sufficient amounts.1. Change Route of Administration: Switch from oral (PO) or intraperitoneal (IP) to intravenous (IV) to ensure 100% bioavailability. 2. Reformulate: Improve the solubility or stability of the drug in its vehicle.

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and identify the highest dose that does not cause significant toxicity.

Methodology:

  • Animal Model: Use the same species, strain, and sex of animals intended for the efficacy study (e.g., 6-8 week old female BALB/c mice).

  • Group Allocation: Assign healthy animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Select a range of doses based on in vitro data and any prior knowledge. A common approach is to use a geometric progression (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of this compound via the intended route (e.g., IV, IP, PO).

  • Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, neurological signs) and mortality. Body weight should be measured daily.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and no mortality or severe clinical signs of toxicity.

Protocol 2: General Murine Sepsis Efficacy Study

Objective: To evaluate the in vivo efficacy of this compound in reducing mortality and/or bacterial burden in a systemic infection model.

Methodology:

  • Inoculum Preparation: Culture the target pathogen (e.g., Staphylococcus aureus) to mid-log phase. Wash and dilute the bacteria in sterile saline or PBS to a predetermined concentration (e.g., 1x10^7 CFU/mL). The concentration should be established previously to induce a lethal or sublethal infection as required.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into mice (n=8-10 per group).

  • Treatment Initiation: At a specified time post-infection (e.g., 1-2 hours), begin treatment. Administer this compound at various doses (below the MTD) via the desired route. Include a vehicle control group and potentially a positive control antibiotic group.

  • Dosing Schedule: Administer treatment according to the desired schedule (e.g., once daily, twice daily) for a defined period (e.g., 3-7 days).

  • Primary Endpoints:

    • Survival: Monitor animals at least twice daily for mortality over a period of 7-14 days.

    • Bacterial Burden: At a specific time point (e.g., 24 hours post-infection), a subset of animals can be euthanized to collect blood, spleen, and liver for quantitative bacteriology (CFU counts).[11]

  • Data Analysis: Compare survival curves between groups using a Log-rank (Mantel-Cox) test. Compare bacterial loads using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Presentation

Table 1: Example PK/PD Indices for Different Classes of Anti-Infectives

PK/PD Index Antibiotic Class Example Target for Optimal Efficacy Primary Dosing Consideration
ƒT > MIC Beta-Lactams (e.g., Penicillins)>40-70% of dosing interval[5]Dosing frequency, extended or continuous infusions[4]
Cmax/MIC Aminoglycosides>8-10High single doses to maximize peak concentration[6]
AUC/MIC Fluoroquinolones, Vancomycin>125 (G-), >400 (MRSA)[5]Total daily dose

Table 2: Hypothetical Dose-Response Data for this compound

Dose Group (mg/kg) N Survival (%) at Day 7 Mean Bacterial Load (log10 CFU/spleen) at 24h Adverse Effects Noted
Vehicle Control1010%7.2 ± 0.5None
25 mg/kg1040%5.1 ± 0.8None
50 mg/kg1080%3.5 ± 0.6None
100 mg/kg1090%2.1 ± 0.4Mild lethargy post-dosing
200 mg/kg (MTD)1090%2.0 ± 0.5Significant lethargy, >5% weight loss

References

Technical Support Center: Anti-infective Agent 5 (Ceftazidime)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Anti-infective Agent 5, Ceftazidime. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (Ceftazidime) solution unstable at room temperature?

A1: this compound (Ceftazidime) is a β-lactam antibiotic, a class of molecules known for the inherent instability of their β-lactam ring in aqueous solutions.[1] The primary reason for its instability at room temperature is its susceptibility to hydrolysis, a chemical reaction where water molecules break down the structure of the ceftazidime molecule. This process is accelerated by increased temperatures and certain pH conditions.[2][3]

Key factors contributing to the instability of Ceftazidime at room temperature include:

  • Hydrolysis of the β-Lactam Ring: The four-membered β-lactam ring is the core functional group responsible for the antibacterial activity of Ceftazidime. However, this ring is highly strained and readily undergoes cleavage when exposed to nucleophiles, such as water. This hydrolysis reaction inactivates the antibiotic.

  • Influence of Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the β-lactam ring.[2][4] Therefore, storing Ceftazidime solutions at room temperature (21-25°C) leads to significant degradation over a short period.[1][5]

  • Effect of pH: The stability of Ceftazidime is pH-dependent. It exhibits maximum stability in a slightly acidic to neutral pH range (approximately 4.5 to 6.5).[3] In more acidic or alkaline conditions, the degradation rate increases.[2][6]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can also contribute to the degradation of Ceftazidime in solution.[4][7]

Q2: What are the primary degradation products of this compound (Ceftazidime)?

A2: The degradation of Ceftazidime in aqueous solutions primarily involves the opening of the β-lactam ring. One of the main degradation products is pyridine.[2][6][8] The release of pyridine is often used as an indicator of Ceftazidime degradation. Other degradation products can also be formed through further reactions.[8]

Q3: How should I properly store and handle this compound (Ceftazidime) to minimize degradation?

A3: To minimize degradation and ensure the integrity of your experiments, adhere to the following storage and handling guidelines:

  • Storage of Powder: The dry powder form of Ceftazidime is significantly more stable than its reconstituted form and can be stored at room temperature (15-30°C), protected from light.[9][10]

  • Reconstituted Solutions: Once reconstituted in an aqueous solution, Ceftazidime becomes much more labile.[4][7][9]

    • Refrigeration: Reconstituted solutions should be stored at refrigerated temperatures (2-8°C or 4°C) to slow down the degradation process.[5][11][12] Under these conditions, the solution can maintain satisfactory potency for up to 3 days.[10][11]

    • Frozen Storage: For longer-term storage, reconstituted solutions can be frozen at -20°C.[5][11][13] Frozen solutions can be stable for up to 3 months.[11] Once thawed, the solution should not be refrozen.[11]

  • Protection from Light: Both the powder and reconstituted solutions should be protected from light to prevent photodegradation.[10]

  • pH Considerations: When preparing solutions for experiments, consider using a buffer system that maintains the pH within the optimal stability range of 4.5 to 6.5.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my experiment. Degradation of Ceftazidime due to improper storage or handling.1. Prepare fresh Ceftazidime solutions for each experiment. 2. Ensure reconstituted solutions are stored at 2-8°C and used within the recommended time frame. 3. For longer storage, freeze aliquots at -20°C. 4. Protect solutions from light.
Visible color change (yellowing) in my Ceftazidime solution. This can be an indication of degradation.While a slight color change may not always correlate with a significant loss of potency, it is best practice to discard discolored solutions and prepare a fresh batch to ensure experimental accuracy.
Inconsistent experimental results. Variability in the potency of the Ceftazidime solution due to degradation.1. Standardize the preparation and storage protocol for your Ceftazidime solutions. 2. Always use freshly prepared or properly stored solutions. 3. Consider quantifying the concentration of your Ceftazidime solution using a stability-indicating method like HPLC before critical experiments.

Quantitative Stability Data

The stability of Ceftazidime in aqueous solutions is highly dependent on temperature and pH. The tables below summarize the stability of Ceftazidime under various conditions.

Table 1: Stability of Reconstituted Ceftazidime Solutions at Different Temperatures

TemperatureStorage DurationRemaining PotencyReference
Room Temperature (21-23°C)8 hours>90%[5][12]
Room Temperature (22°C)24 hours>90%[13]
Refrigerated (4°C)96 hours (4 days)>90%[5][12]
Refrigerated (4°C)3 daysSatisfactory Potency[10][11]
Frozen (-20°C)91 days (3 months)>90%[5][13]

Table 2: Effect of pH on Ceftazidime Stability

pH RangeStabilityReference
4.5 - 6.5Maximum Stability[3]
< 4.5Increased Degradation[3]
> 6.5Increased Degradation[3]

Experimental Protocols

Protocol for Assessing Ceftazidime Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the concentration of Ceftazidime in a solution to assess its stability over time.

1. Materials:

  • Ceftazidime reference standard

  • Reconstituted Ceftazidime solution for testing

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphate buffer (pH adjusted to the desired range)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of Ceftazidime reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a range of concentrations.

3. Preparation of Sample Solutions:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the Ceftazidime solution being tested.

  • Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration standards.

4. HPLC Analysis:

  • Set up the HPLC system with the C18 column and the appropriate mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

  • Set the UV detector to a wavelength where Ceftazidime has maximum absorbance (typically around 254 nm).

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

5. Data Analysis:

  • Determine the peak area of Ceftazidime in the chromatograms of the sample solutions.

  • Use the calibration curve to calculate the concentration of Ceftazidime in each sample.

  • Calculate the percentage of Ceftazidime remaining at each time point relative to the initial concentration (time 0).

Visualizations

Ceftazidime Ceftazidime (Stable β-lactam ring) Intermediate Unstable Intermediate Ceftazidime->Intermediate Hydrolysis (H₂O, Temperature, pH) Hydrolyzed Inactive Product (Opened β-lactam ring) Intermediate->Hydrolyzed Pyridine Pyridine Intermediate->Pyridine

Caption: Degradation pathway of Ceftazidime.

start Experiment Shows Loss of Activity check_storage Was the reconstituted solution stored at 2-8°C and protected from light? start->check_storage check_age Was the solution prepared fresh (within 24 hours)? check_storage->check_age Yes prepare_fresh Prepare a fresh solution and store properly. check_storage->prepare_fresh No check_age->prepare_fresh Yes use_frozen Thaw a fresh aliquot from -20°C stock. check_age->use_frozen No issue_resolved Issue Resolved prepare_fresh->issue_resolved use_frozen->issue_resolved

Caption: Troubleshooting workflow for Ceftazidime instability.

References

Reducing off-target effects of Anti-infective agent 5 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Anti-infective Agent 5. This guide is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound in cell lines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Profile of this compound:

  • Primary Target: Bacterial DNA Gyrase (GyrB subunit).

  • Mechanism of Action: ATP-competitive inhibitor, preventing DNA supercoiling and bacterial replication.

  • Known Off-Target Profile: Inhibition of human kinases, particularly SRC family kinases (SFKs), due to structural similarities in the ATP-binding pocket. This can lead to unexpected cellular phenotypes and toxicity in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations expected to be selective for the bacterial target. What could be the cause?

A1: This is a common issue and is likely due to the off-target inhibition of essential host cell kinases by this compound. At higher concentrations, the agent can inhibit kinases like SRC, which are crucial for cell survival, proliferation, and signaling. We recommend performing a dose-response curve to determine the IC50 for your specific cell line and comparing it to the IC50 for the bacterial target.

Q2: Our experimental results are inconsistent across different batches of this compound. What should we do?

A2: Inconsistent results can stem from variability in the compound's purity or storage conditions. It is crucial to ensure that each batch is of high purity and has been stored correctly. We recommend aliquoting the compound upon receipt and storing it at -20°C or -80°C to minimize degradation. Additionally, performing a quality control check, such as mass spectrometry, on each new batch can help ensure consistency. If the problem persists, it may be necessary to repeat the experiment, paying close attention to procedural details to rule out human error.[1][2][3]

Q3: How can we confirm that the observed phenotype is due to an off-target effect?

A3: To confirm an off-target effect, you can employ several strategies:

  • Use of a structurally related but inactive compound: This can help differentiate between the specific off-target effect and non-specific toxicity.

  • Knockdown or knockout of the suspected off-target: If the phenotype is rescued in cells lacking the suspected off-target kinase (e.g., SRC), it strongly suggests an off-target mechanism.[4]

  • Biochemical assays: Directly measure the inhibitory activity of this compound on the suspected off-target kinase.[5]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation
Potential Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Titrate the concentration: Perform a dose-response experiment to find the lowest effective concentration against the bacterial target with minimal host cell toxicity. 2. Use a more selective agent: If available, compare results with a more selective DNA gyrase inhibitor. 3. Reduce treatment duration: Shorter exposure times may be sufficient for anti-infective activity while minimizing host cell toxicity.Identification of a therapeutic window where the agent is effective against the pathogen with acceptable host cell viability.
Solvent toxicity 1. Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). 2. Run a solvent control: Treat cells with the same concentration of solvent used in your experiment.No significant cytotoxicity observed in the solvent control group.
Compound precipitation 1. Check solubility: Visually inspect the media for any precipitate. 2. Prepare fresh solutions: Always use freshly prepared solutions of this compound.The compound remains fully dissolved in the culture medium.
Issue 2: Altered Cellular Signaling Pathways
Potential Cause Troubleshooting Steps Expected Outcome
Inhibition of SRC Family Kinases (SFKs) 1. Western Blot Analysis: Probe for the phosphorylation status of known SFK substrates (e.g., FAK, paxillin). 2. Kinase Activity Assay: Directly measure the activity of SFKs in cell lysates treated with this compound. 3. Rescue Experiment: Overexpress a resistant mutant of the off-target kinase to see if the phenotype is reversed.A decrease in the phosphorylation of SFK substrates and reduced kinase activity in the presence of the agent. The phenotype is rescued by the resistant mutant.
Activation of compensatory pathways 1. Phospho-proteomic screen: Identify other signaling pathways that are activated or inhibited. 2. Use of pathway inhibitors: Co-treat with inhibitors of suspected compensatory pathways to see if the original phenotype is restored.Identification of upregulated pathways that may be contributing to the observed cellular response.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
E. coli DNA Gyrase (GyrB)50
Human SRC Kinase500
Human ABL Kinase1200
Human LCK Kinase800
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
Cell LineCC50 (µM) after 48h
HEK29310
HeLa15
A54912

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified kinase in kinase buffer.

    • Prepare a solution of the kinase-specific peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate for the desired time at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).[6][7][8][9]

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the compound.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10][11]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][12]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

Signaling Pathway: On-Target vs. Off-Target Effects of this compound cluster_on_target On-Target Pathway (Bacteria) cluster_off_target Off-Target Pathway (Mammalian Cell) AIA5_on This compound GyrB Bacterial DNA Gyrase (GyrB) AIA5_on->GyrB Inhibits DNA_rep DNA Replication & Supercoiling GyrB->DNA_rep Bacterial_death Bacterial Cell Death DNA_rep->Bacterial_death Leads to AIA5_off This compound SRC SRC Family Kinases AIA5_off->SRC Inhibits Signaling Cell Survival & Proliferation Signaling SRC->Signaling Toxicity Cytotoxicity Signaling->Toxicity Disruption leads to

Caption: On-target vs. off-target effects of this compound.

Caption: Workflow for investigating off-target effects.

Troubleshooting Logic for Inconsistent Results start Start: Inconsistent Results Observed check_compound Check Compound Integrity (Purity, Storage) start->check_compound check_protocol Review Experimental Protocol for Deviations check_compound->check_protocol human_error Was there a potential human error? check_protocol->human_error repeat_experiment Repeat Experiment with Fresh Reagents human_error->repeat_experiment Yes human_error->repeat_experiment No/Unsure consistent_now Are results consistent now? repeat_experiment->consistent_now issue_resolved Issue Resolved consistent_now->issue_resolved Yes investigate_further Investigate Other Variables (e.g., Cell Passage Number) consistent_now->investigate_further No

Caption: Troubleshooting inconsistent experimental results.

References

Overcoming inconsistent results in Anti-infective agent 5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anti-infective Agent 5. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel quorum sensing inhibitor (QSI). It functions by competitively binding to the bacterial LuxR-type transcriptional regulator, preventing the binding of the natural autoinducer molecule. This inhibition leads to the downregulation of virulence factor expression and biofilm formation, thereby attenuating bacterial pathogenicity without exerting direct bactericidal or bacteriostatic effects at typical experimental concentrations.

Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assay results. What could be the cause?

A2: High variability in MIC assays for this compound can stem from several factors. Since the agent is a QSI, traditional MIC endpoints that measure growth inhibition can be misleading. Inconsistent inoculum preparation, variations in media composition (especially cation concentration), or using a bacterial strain with a high mutation frequency can all contribute to result variability. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: Can this compound be used in combination with traditional antibiotics?

A3: Yes, synergistic studies are encouraged. This compound can potentiate the activity of conventional antibiotics by disrupting protective biofilm structures and reducing the expression of efflux pumps. We recommend performing checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and quantify the level of synergy.

Q4: Why are my qRT-PCR results for virulence gene expression inconsistent after treatment?

A4: Inconsistent qRT-PCR results often point to issues in the experimental workflow, particularly RNA extraction and handling. Bacterial RNA is highly labile. Ensure that RNA stabilization reagents are used immediately upon cell harvesting. Variations in the timing of agent application relative to the bacterial growth phase can also significantly impact gene expression levels. See the detailed qRT-PCR protocol below for best practices.

Troubleshooting Guides

Issue 1: High Variability in MIC Assays

This guide addresses common causes of inconsistent MIC values for this compound.

Potential Cause Recommended Action
Inoculum Preparation Ensure the bacterial inoculum is prepared from a fresh overnight culture and standardized to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Use a spectrophotometer for accuracy.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent divalent cation concentrations, which can influence bacterial susceptibility.
Incubation Time/Temp Strictly adhere to a consistent incubation time (e.g., 18-20 hours) and temperature (e.g., 37°C). Longer incubation can lead to the emergence of resistant mutants.
Agent Solubility Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and ensure it is fully dissolved before serial dilution. Check for precipitation in the wells.
Reading Method Use a plate reader for objective OD600 measurements instead of visual inspection to determine the MIC endpoint.
Issue 2: Inconsistent Biofilm Inhibition Results

Use this table to troubleshoot experiments measuring the effect of this compound on biofilm formation.

Potential Cause Recommended Action
Bacterial Adherence Ensure the use of tissue culture-treated microplates to promote consistent biofilm attachment.
Washing Steps Standardize the washing technique to remove planktonic cells. Use a multichannel pipette with consistent force and volume to avoid dislodging the biofilm.
Crystal Violet Staining Ensure the crystal violet solution is filtered and applied for a consistent duration. Inadequate destaining with ethanol/acetone can lead to high background.
Nutrient Depletion For longer-term biofilm assays (>24 hours), consider replenishing the media to avoid artifacts from nutrient limitation.
Agent Application Timing Add this compound at the time of inoculation (T=0) for inhibition assays. Adding it to pre-formed biofilms is a dispersal assay and will yield different results.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol details the standardized method for determining the MIC of this compound.

  • Preparation: Prepare a 2X stock of cation-adjusted Mueller-Hinton Broth (CAMHB). Create a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of this compound using sterile water, starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in 2X CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted agent. Include a positive control (bacteria, no agent) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-20 hours without shaking.

  • Reading: Measure the optical density at 600nm (OD600) using a microplate reader. The MIC is the lowest concentration of the agent that inhibits visible growth (typically ≥90% reduction in OD600 compared to the positive control).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol outlines the steps for quantifying changes in gene expression following treatment.

  • Bacterial Culture and Treatment: Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). Split the culture and treat one portion with a sub-MIC concentration of this compound and the other with the vehicle control (DMSO). Incubate for the desired time (e.g., 2 hours).

  • RNA Stabilization and Extraction: Harvest bacterial cells by centrifugation. Immediately resuspend the pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation. Proceed with a high-quality RNA extraction kit following the manufacturer's instructions, including a DNase treatment step.

  • RNA Quantification and Quality Check: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check its integrity via gel electrophoresis or a bioanalyzer. A260/A280 ratios should be ~2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qRT-PCR: Set up the reaction using a suitable qPCR master mix (e.g., SYBR Green), cDNA template, and validated primers for your target virulence gene and a housekeeping gene (e.g., 16S rRNA).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the treated sample relative to the untreated control.

Visualizations

Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Mechanism Autoinducer Autoinducer (Signal Molecule) LuxR LuxR Protein (Receptor) Autoinducer->LuxR Binds Complex Active Complex LuxR->Complex DNA Promoter DNA Complex->DNA Activates Virulence Virulence Factor Expression DNA->Virulence Transcription Agent5 Anti-infective Agent 5 Agent5->LuxR Blocks Binding

Caption: Mechanism of action for this compound.

Experimental_Workflow_MIC prep 1. Prepare Agent Dilutions & Bacterial Inoculum plate 2. Add Agent and Inoculum to 96-Well Plate prep->plate incubate 3. Incubate at 37°C for 18-20 hours plate->incubate read 4. Read OD600 with Plate Reader incubate->read analyze 5. Determine MIC (≥90% Growth Inhibition) read->analyze

Caption: Standard workflow for a broth microdilution MIC assay.

Troubleshooting_Logic start Inconsistent Results? check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Consistent (CAMHB)? check_inoculum->check_media Yes sol_inoculum Standardize to 0.5 McFarland check_inoculum->sol_inoculum No check_protocol Is Protocol Followed Strictly? check_media->check_protocol Yes sol_media Use Cation-Adjusted MHB check_media->sol_media No sol_protocol Review Pipetting, Timing, and Incubation check_protocol->sol_protocol No contact Contact Technical Support check_protocol->contact Yes solution_node solution_node problem_node problem_node

Caption: Decision tree for troubleshooting inconsistent results.

How to prevent precipitation of Anti-infective agent 5 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Anti-infective agent 5 in media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound (also known as compound 74) is an orally active inhibitor of Trypanosoma cruzi, the parasite that causes Chagas disease, with a reported IC50 of 0.10 μM.[1] Like many small molecule drug candidates, this compound is likely a hydrophobic compound with low aqueous solubility. When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the compound's solubility limit can be exceeded, leading to precipitation.

Q2: What are the common causes of precipitation in cell culture media?

Precipitation in cell culture media is not always due to the compound of interest. Several factors can contribute to the formation of precipitates:

  • Temperature Fluctuations: Repeated freeze-thaw cycles or drastic temperature changes can cause high molecular weight proteins and salts in the media to precipitate.[2]

  • pH Instability: Changes in the medium's pH can alter the solubility of various components, including salts and the experimental compound itself.[2]

  • High Salt and Ion Concentrations: Media are complex solutions of salts, amino acids, and other nutrients. Interactions between these components, such as the reaction of calcium chloride and magnesium sulfate to form insoluble calcium sulfate, can cause precipitation, especially in concentrated or serum-free media.[2][3]

  • Evaporation: Water loss from the culture vessel can increase the concentration of solutes, leading to the precipitation of salts and other components.[2]

  • Interaction with Serum Proteins: While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also denature or interact with the compound, leading to aggregation and precipitation.

Q3: How can I visually distinguish between compound precipitation and other media precipitates or contamination?

It can be challenging to distinguish between different types of precipitates. Here are some general guidelines:

  • Compound Precipitation: Often appears as fine, crystalline, or amorphous particles immediately or shortly after the compound is added to the medium. The precipitate may be more pronounced at higher concentrations of the compound.

  • Salt or Media Component Precipitation: Tends to be more crystalline and may appear even in the absence of the test compound. This type of precipitate can be influenced by temperature and pH changes.

  • Cellular Debris: Appears as irregular-shaped particles and will be present in cultures with significant cell death.

  • Microbial Contamination: Bacterial contamination will cause the media to become uniformly turbid, often with a change in color (e.g., yellowing due to a drop in pH). Fungal contamination will appear as filamentous growths.

If you suspect contamination, it is best to discard the culture to prevent it from spreading.

Troubleshooting Guide: Preventing Precipitation of this compound

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.

Problem: A precipitate forms immediately after adding this compound to the cell culture medium.

This is a classic sign of poor aqueous solubility. The following steps can help you address this issue.

Step 1: Optimize the Solubilization and Dilution Protocol

  • Initial Solubilization: this compound should first be dissolved in a suitable organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice.

  • Working Stock Preparation: If direct dilution of the high-concentration stock leads to precipitation, prepare an intermediate working stock by diluting the initial stock in the same organic solvent. For example, if your 100 mM stock in DMSO precipitates upon dilution, try creating a 10 mM working stock in DMSO first.[4]

  • Final Dilution into Media: When diluting the stock solution into the aqueous medium, do so in a stepwise manner and with vigorous mixing. Add the compound stock to a small volume of media first, mix well, and then add this to the final volume. Avoid adding the stock solution directly to the cell monolayer, as this can lead to localized high concentrations and precipitation.

Step 2: Determine the Maximum Soluble Concentration

It is crucial to work below the solubility limit of this compound in your specific cell culture medium. You can determine this experimentally.

Experimental Protocol: Kinetic Solubility Assessment in Cell Culture Media

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, perform a serial two-fold dilution of the compound stock in DMSO.

  • Transfer a small, consistent volume of each dilution into the corresponding wells of a new 96-well plate containing your cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%).

  • Mix the plate thoroughly and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) or by visual inspection against a dark background.

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility limit.[3]

Step 3: Utilize Solubilizing Agents or Carriers

If the required experimental concentration is above the determined solubility limit, you may need to use excipients to improve solubility.

  • Co-solvents: While DMSO is used for the stock solution, keeping a low final concentration (e.g., 0.1-0.5%) in the final culture medium can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Surfactants: Non-ionic surfactants like Pluronic® F-127 or Tween® 80 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[5]

  • Protein Carriers: For media with low serum, adding fatty acid-free bovine serum albumin (BSA) can help to solubilize hydrophobic compounds.[6]

Step 4: Adjust Media Composition and Preparation

If you are preparing your own media, the order of component addition matters.

  • Calcium Salts: Dissolve calcium chloride separately in deionized water before adding it to the other media components to prevent the formation of insoluble calcium sulfate.[2]

  • pH Control: Ensure the medium is properly buffered to the desired pH, as pH can significantly impact the solubility of ionizable compounds.

Quantitative Data Summary

While specific physicochemical data for this compound is not publicly available, the following table provides an example of how you would present such data if it were known. This information is critical for predicting and troubleshooting solubility issues.

PropertyValue (Example)Implication for Solubility
Molecular Weight 450.5 g/mol Higher molecular weight can sometimes correlate with lower solubility.
pKa 8.2 (Basic)The compound will be more soluble at a pH below its pKa. Standard cell culture media (pH 7.2-7.4) will contain a significant fraction of the less soluble, un-ionized form.
cLogP 4.5A high logP indicates high lipophilicity and likely low aqueous solubility.
Aqueous Solubility < 1 µg/mLIndicates that the compound is poorly soluble in water.
DMSO Solubility > 50 mg/mLHigh solubility in DMSO makes it a good solvent for stock solutions.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Preparing this compound for In Vitro Assays

The following diagram illustrates a logical workflow for preparing this compound for cell-based assays to minimize precipitation.

G cluster_prep Preparation of Stock Solutions cluster_dilution Dilution into Culture Medium cluster_assay Application to Cells cluster_troubleshooting Troubleshooting A Weigh this compound B Dissolve in 100% DMSO to create 100 mM Primary Stock A->B C Create 10 mM Working Stock in 100% DMSO B->C D Pre-warm cell culture medium to 37°C C->D Proceed to Dilution E Add Working Stock to a small volume of medium with vortexing D->E F Add the pre-diluted compound to the final volume of medium E->F G Add final compound dilution to cell culture plates F->G Final Concentration Ready I Precipitation Observed F->I H Incubate and perform assay G->H J Determine Kinetic Solubility I->J K Use Lower Concentration or Add Solubilizing Agent (e.g., BSA, Pluronic F-127) J->K K->G Re-attempt

Workflow for preparing this compound.

Logical Flow for Troubleshooting Precipitation

This diagram outlines the decision-making process when encountering precipitation.

G A Add this compound to culture medium B Is a precipitate observed? A->B C Proceed with experiment. Include vehicle control. B->C No D Troubleshoot Precipitation B->D Yes E Is the medium turbid without the compound? D->E F Check for contamination. Prepare fresh medium. E->F Yes G Precipitation is likely due to the compound. E->G No H Optimize Solubilization Protocol: - Use intermediate DMSO dilution - Stepwise addition to medium G->H I Determine Kinetic Solubility G->I J Add Solubilizing Agents: - BSA - Pluronic F-127 - Cyclodextrin G->J K Re-evaluate precipitation H->K I->K J->K K->C Resolved L Consider compound resynthesis or formulation development K->L Not Resolved

Decision tree for troubleshooting precipitation.

References

Technical Support Center: Enhancing the Bioavailability of Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the oral bioavailability of Anti-infective agent 5.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it crucial for an oral drug like this compound?

A1: Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form, thereby becoming available to exert its therapeutic effect.[1][2] For an oral anti-infective agent, high bioavailability is critical to ensure that a sufficient concentration of the drug reaches the site of infection to be effective. Low bioavailability may lead to sub-therapeutic drug levels, requiring higher or more frequent doses, which can increase the risk of adverse effects and contribute to the development of drug resistance.[3][4][5]

Q2: this compound is described as 'orally active'. Why would its bioavailability need further enhancement?

A2: "Orally active" indicates that the compound shows some level of efficacy when administered orally in preclinical models.[6] However, this does not necessarily mean its bioavailability is optimal for clinical use in humans. Enhancing bioavailability can lead to a lower required dose, more consistent patient-to-patient exposure, a better safety profile, and potentially reduced manufacturing costs. The goal is to maximize therapeutic efficacy and create a more robust drug product.

Q3: What are the primary barriers that can limit the oral bioavailability of a small molecule like this compound?

A3: The main barriers can be categorized as:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[3][7] It is estimated that 40% of drugs in development have solubility issues.[3]

  • Low Intestinal Permeability: The drug must be able to pass through the epithelial cells of the intestinal wall to enter the bloodstream. Factors like molecular size, polarity, and hydrogen bonding capacity can hinder this process.[1][8]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Enzymes in the gut wall and liver can metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[7][8]

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal wall can actively pump the drug back into the gastrointestinal lumen, limiting its net absorption.[7][9][10]

Q4: How can the Biopharmaceutics Classification System (BCS) guide my strategy for enhancing bioavailability?

A4: The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, which are the key factors governing oral absorption.[11][12] Identifying the BCS class of this compound can help you select the most appropriate enhancement strategy. For example, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving its dissolution rate and solubility.[12] For a BCS Class IV drug (low solubility, low permeability), a more complex approach addressing both issues would be necessary.[12]

Troubleshooting Experimental Issues

Q5: My preliminary tests indicate this compound has poor aqueous solubility. What are my next steps?

A5: First, quantify the solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If solubility is confirmed to be low, you can explore several formulation strategies. These approaches work by increasing the drug's dissolution rate or apparent solubility.[13]

Data Presentation: Table 1. Formulation Strategies for Poorly Soluble Compounds

StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[13]Techniques include micronization and nanocrystal technology.[14] Can be highly effective for dissolution rate-limited drugs.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer carrier in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility than the stable crystalline form.[13]Created using methods like spray drying or hot-melt extrusion.[13] Physical stability of the amorphous form must be monitored.
Lipid-Based Formulations The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These can form fine emulsions (SEDDS/SMEDDS) in the GI tract, bypassing the dissolution step.[14][15]Particularly effective for lipophilic drugs. Can also enhance lymphatic transport, avoiding first-pass metabolism.
Complexation Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, shielding them from the aqueous environment and increasing their apparent solubility.[14][15][16]Stoichiometry of the complex and binding affinity are important parameters to optimize.

Q6: The Caco-2 assay for this compound shows low apparent permeability (Papp). How can this be addressed?

A6: A low Papp value in the apical-to-basolateral (A-B) direction suggests poor transport across the intestinal epithelium. If the compound also has high lipophilicity, this may be unexpected. Potential strategies include:

  • Prodrug Approach: A common strategy is to mask polar functional groups that hinder membrane permeability by adding a lipophilic promoiety.[1][8] This promoiety is later cleaved by enzymes in the body to release the active parent drug.[8]

  • Use of Permeation Enhancers: These are excipients included in the formulation that can transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane to increase drug absorption.[14][16]

  • Structural Modification: Medicinal chemistry efforts can focus on subtly altering the molecule's structure to reduce its polarity or hydrogen bonding potential, thereby improving its ability to passively diffuse across lipid membranes.[8]

Q7: The Caco-2 assay results show a high efflux ratio (>2). What does this mean and what can I do?

A7: A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator that this compound is a substrate for active efflux transporters like P-gp or BCRP.[9][17] These transporters actively pump the drug out of the intestinal cells, limiting its absorption.

To address this, you can:

  • Confirm the Transporter: Repeat the Caco-2 assay in the presence of specific inhibitors (e.g., Verapamil for P-gp) to see if the efflux is reduced.[9]

  • Formulation Strategies: Some lipid-based formulations and nanocarriers can inhibit efflux transporters or protect the drug from interacting with them.[15]

  • Prodrug Approach: Modifying the part of the molecule recognized by the transporter can help the drug evade efflux.[1]

Q8: In vitro experiments (solubility, Caco-2) are promising, but my in vivo pharmacokinetic (PK) study in mice still shows low oral bioavailability. What could be the issue?

A8: This discrepancy often points towards significant first-pass metabolism in the liver or gut wall.[7] Even if a drug is well-absorbed from the intestine, it can be extensively metabolized before it reaches systemic circulation. To confirm this, you need to determine the absolute bioavailability by comparing the Area Under the Curve (AUC) from an oral dose to that from an intravenous (IV) dose.[18] A low oral-to-IV AUC ratio confirms poor bioavailability due to either poor absorption or high first-pass metabolism. Given the promising in vitro data, the latter is more likely.

Experimental Workflows and Protocols

Key Experimental Workflows

G cluster_0 Troubleshooting Low Bioavailability Workflow start Start: Low In Vivo Oral Bioavailability solubility Assess Aqueous Solubility permeability Assess Intestinal Permeability (Caco-2) pk_study Conduct Oral vs. IV Pharmacokinetic Study

Caption: A logical workflow for diagnosing the cause of low oral bioavailability.

G

Caption: High-level experimental workflow for the Caco-2 permeability assay.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is used to determine the intestinal permeability of a compound by measuring its transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.[19][20]

  • Cell Culture and Seeding:

    • Maintain a routine culture of Caco-2 cells in flasks.[19]

    • Seed Caco-2 cells onto semipermeable Transwell filter supports (e.g., 24-well plates) at an appropriate density.

    • Culture the cells for 18-22 days, allowing them to differentiate and form a polarized monolayer with tight junctions.[9][17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.[20][21]

    • Only use monolayers with a TEER value ≥ 200 Ω·cm² for the assay, as this indicates sufficient integrity.[21] Discard wells that do not meet this criterion.

  • Transport Experiment:

    • Prepare a dosing solution of this compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution).[20][21]

    • Wash the cell monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed buffer.

    • For Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This is essential for determining the efflux ratio.[17]

    • Incubate the plate at 37°C for a set period, typically 2 hours, with gentle shaking.[17][20]

  • Sampling and Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in each sample using a sensitive analytical method, such as LC-MS/MS.[20]

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[17]

  • Data Interpretation:

    Data Presentation: Table 2. Interpreting Papp Data from Caco-2 Assays

Papp (A-B) Value (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (Papp B-A / Papp A-B)Interpretation
< 1Low> 2Low permeability, likely substrate for active efflux.
1 - 10Moderate1 - 2Moderate permeability, efflux is not a dominant factor.
> 10High< 1High permeability, passive diffusion is likely the main absorption mechanism.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents (Oral vs. IV)

This protocol provides a framework for a study to determine key pharmacokinetic parameters, including absolute oral bioavailability (F%).[18][22]

  • Animal Model and Preparation:

    • Select a suitable rodent model (e.g., male Sprague-Dawley rats or CD-1 mice).

    • Acclimate the animals and fast them overnight before dosing, ensuring free access to water.[22]

    • Divide animals into two groups: Oral (PO) administration and Intravenous (IV) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg, dissolved in a suitable vehicle) via the tail vein.

    • PO Group: Administer a single dose of this compound (e.g., 10 mg/kg, in a formulation vehicle) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points from each animal (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[23] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.[22]

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Determine the plasma concentration of this compound at each time point using a validated bioanalytical method (e.g., LC-MS/MS).

    • Plot the plasma concentration versus time for both the IV and PO groups.

    • Calculate the following key PK parameters using non-compartmental analysis:[18][22][24]

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time. Calculate both AUC(0-t) and AUC(0-inf).

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

  • Data Interpretation:

    Data Presentation: Table 3. Example Pharmacokinetic Parameters for this compound (Hypothetical Data)

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)Interpretation
Cmax (ng/mL) 1500850Maximum concentration achieved.
Tmax (h) 0.081.0Time to reach maximum concentration.
AUC(0-inf) (ng*h/mL) 22004400Total drug exposure.
Absolute Bioavailability (F%) N/A20% A value of 20% indicates that only one-fifth of the oral dose reaches systemic circulation, suggesting either poor absorption or significant first-pass metabolism.

References

Addressing batch-to-batch variability of synthetic Anti-infective agent 5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic Anti-infective Agent 5.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, with a focus on identifying and resolving batch-to-batch variability.

Q1: We are observing significant variability in the potency of different batches of this compound in our in vitro assays. What are the potential causes and how can we investigate them?

A1: Batch-to-batch variability in the potency of a synthetic compound like this compound can stem from several factors related to its chemical and physical properties. The primary suspects are variations in purity, impurity profile, polymorphic form, and particle size. A systematic investigation using appropriate analytical techniques is crucial to pinpoint the root cause.

Summary of Potential Causes and Recommended Analytical Investigations

Potential CauseDescriptionRecommended Analytical Method(s)Acceptance Criteria (Example)
Purity and Impurity Profile The presence and concentration of impurities, such as starting materials, by-products, or degradation products, can interfere with the agent's activity.[]High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)Purity: ≥99.0%Individual Impurity: ≤0.1%Total Impurities: ≤0.5%
Polymorphism This compound may exist in different crystalline forms (polymorphs) with varying solubility and dissolution rates, which can affect its bioavailability and apparent potency.[2]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Consistent XRPD pattern and single, sharp melting point by DSC.
Particle Size Distribution Variations in particle size can influence the dissolution rate of the compound, especially in cell-based assays, leading to inconsistent results.[2][3]Laser Diffraction Particle Size AnalysisD90: <20 µm (for consistent dissolution in in vitro assays)
Residual Solvents Solvents used in the final purification steps may remain in the final product and could have cytotoxic effects or interfere with the assay.[4]Gas Chromatography (GC) with Headspace AnalysisPer ICH Q3C guidelines (e.g., Ethanol ≤5000 ppm, Acetonitrile ≤410 ppm)
Moisture Content The presence of water can affect the stability and accurate weighing of the compound.[]Karl Fischer Titration≤0.5% w/w

Troubleshooting Workflow for Potency Variability

The following diagram outlines a logical workflow for investigating the root cause of potency variability between batches of this compound.

G cluster_0 Start Start Potency_Variability Observed Potency Variability Between Batches Start->Potency_Variability HPLC_Purity Analyze Purity and Impurity Profile (HPLC, LC-MS) Potency_Variability->HPLC_Purity Check_Purity Purity & Impurity Profile Consistent? HPLC_Purity->Check_Purity XRPD_DSC Analyze Polymorphic Form (XRPD, DSC) Check_Purity->XRPD_DSC Yes Review_Synthesis Review Synthesis and Purification Records Check_Purity->Review_Synthesis No Check_Polymorphism Polymorphic Form Consistent? XRPD_DSC->Check_Polymorphism Particle_Size Analyze Particle Size Distribution Check_Polymorphism->Particle_Size Yes Root_Cause_Polymorphism Root Cause Identified: Polymorphism Check_Polymorphism->Root_Cause_Polymorphism No Check_Particle_Size Particle Size Consistent? Particle_Size->Check_Particle_Size Root_Cause_Particle_Size Root Cause Identified: Particle Size Check_Particle_Size->Root_Cause_Particle_Size No Contact_Support Contact Technical Support for Further Investigation Check_Particle_Size->Contact_Support Yes Root_Cause_Identified Root Cause Identified: Impurity/Purity Issue Review_Synthesis->Root_Cause_Identified G cluster_0 Agent5 Anti-infective Agent 5 DNAGyrase DNA Gyrase (Gram-negative) Agent5->DNAGyrase TopoIV Topoisomerase IV (Gram-positive) Agent5->TopoIV Supercoiling DNA Supercoiling DNAGyrase->Supercoiling required for Decatenation Chromosome Decatenation TopoIV->Decatenation required for Replication DNA Replication Supercoiling->Replication Decatenation->Replication Disruption Disruption of DNA Replication and Repair CellDeath Bacterial Cell Death Disruption->CellDeath

References

Validation & Comparative

A Comparative Efficacy Analysis: Anti-infective Agent 5 (Represented by Ceftobiprole) vs. Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-infective efficacy of a novel fifth-generation cephalosporin, presented here as Anti-infective Agent 5 (using Ceftobiprole as a real-world proxy), and the established glycopeptide antibiotic, vancomycin. The analysis focuses on performance against key Gram-positive pathogens, particularly Staphylococcus aureus strains with varying resistance profiles. All data is supported by published experimental findings.

**Executive Summary

This compound (Ceftobiprole) demonstrates potent bactericidal activity against a wide spectrum of Staphylococcus aureus isolates, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains.[1][2] In contrast, vancomycin exhibits bacteriostatic activity against susceptible strains and has limited to no efficacy against VISA and VRSA.[1][2] This difference in efficacy is primarily rooted in their distinct mechanisms of action. While both agents target bacterial cell wall synthesis, this compound's ability to bind to the mutated penicillin-binding protein 2a (PBP2a) gives it a significant advantage against methicillin-resistant strains.[3][4][5]

Data Presentation: Quantitative Efficacy

The following tables summarize the comparative in vitro efficacy of this compound (Ceftobiprole) and vancomycin against various Staphylococcus aureus phenotypes.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Bacterial StrainPhenotypeThis compound (Ceftobiprole) MIC (mg/L)Vancomycin MIC (mg/L)
S. aureusMethicillin-Susceptible (MSSA)0.25 - 0.51
S. aureusMethicillin-Resistant (MRSA)1 - 21
S. aureusVancomycin-Intermediate (VISA)1 - 22 - 4
S. aureusVancomycin-Resistant (VRSA)1 - 264

Data compiled from multiple in vitro studies.[2][6]

Table 2: Bactericidal Activity from Time-Kill Assays

Time-kill assays measure the rate and extent of bacterial killing over time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial colony-forming units (CFU/mL).

Bacterial StrainActivity of this compound (Ceftobiprole)Activity of Vancomycin
MSSA & MRSA Bactericidal (≥3-log₁₀ reduction at 16-24h)[1][2]Bacteriostatic (1.8–2.6 log₁₀ reduction at 24h)[1][2]
VISA Bactericidal (≥3-log₁₀ reduction at 16-24h)[1][2]Bacteriostatic (0.4–0.7 log₁₀ reduction at 24h)[1][2]
VRSA Bactericidal (≥3-log₁₀ reduction at 16-24h)[1][2]No Activity (Limited effect)[1][2]

Mechanism of Action: A Tale of Two Targets

Both agents disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. However, their specific molecular targets differ significantly, which explains the superior performance of this compound against resistant strains.

  • Vancomycin : This large glycopeptide molecule directly binds to the D-alanyl-D-alanine (D-Ala-D-Ala) residues of the peptidoglycan precursors.[7][8][9] This action physically blocks the transglycosylase and transpeptidase enzymes from incorporating the precursors into the growing cell wall, thereby inhibiting its synthesis.[7][10]

  • This compound (Ceftobiprole) : As a cephalosporin, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are the bacterial enzymes responsible for the final steps of peptidoglycan cross-linking.[4][5][11] Crucially, it has a high affinity for PBP2a, the protein encoded by the mecA gene in MRSA that confers resistance to most other β-lactam antibiotics.[3][5][12] By inhibiting PBP2a, it effectively restores activity against MRSA.

cluster_pathway Bacterial Cell Wall Synthesis Pathway precursor Peptidoglycan Precursors (Lipid II with D-Ala-D-Ala) transglycosylation Transglycosylation (Chain Elongation) precursor->transglycosylation transpeptidation Transpeptidation (Cross-linking via PBPs) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall vancomycin Vancomycin vancomycin->precursor Binds to D-Ala-D-Ala terminus agent5 This compound (Ceftobiprole) agent5->transpeptidation Inhibits Penicillin- Binding Proteins (PBPs, including PBP2a)

Caption: Mechanisms of action for vancomycin and this compound.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour agar plate are suspended in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.[16] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours.[15][16]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., no turbidity) in the well.[16]

A Prepare 2-fold serial dilutions of antibiotics in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic effects of an antibiotic.

Methodology:

  • Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 1 x 10⁶ CFU/mL.[1]

  • Exposure: The antibiotic is added to the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[17][18] A growth control tube with no antibiotic is included.

  • Sampling: The tubes are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[18]

  • Quantification: The withdrawn samples are serially diluted in a neutralizing buffer or saline to inactivate the antibiotic.[19] The dilutions are then plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ decrease from the initial inoculum is defined as bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.[19][20]

cluster_prep Preparation cluster_exp Exposure & Sampling cluster_analysis Quantification & Analysis A Grow bacteria to log phase B Adjust inoculum to ~1x10^6 CFU/mL in broth A->B C Add antibiotic at multiples of MIC (e.g., 2x, 4x MIC) B->C D Incubate at 37°C with agitation C->D E Withdraw samples at defined time points (0, 2, 4... 24h) D->E F Perform serial dilutions and plate on agar E->F G Count colonies (CFU/mL) after incubation F->G H Plot log10 CFU/mL vs. time G->H I Determine activity: Bactericidal (≥3-log kill) or Bacteriostatic H->I

Caption: Experimental workflow for a time-kill assay.

References

Validating Target Engagement of Anti-infective Agent 5 In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of a novel anti-infective agent hinges on the definitive confirmation that the compound engages its intended molecular target within a physiologically relevant cellular environment. This guide provides a comparative overview of two robust methodologies for validating the in situ target engagement of "Anti-infective agent 5," a representative beta-lactam antibiotic, with its target, the Penicillin-Binding Proteins (PBPs). The methods discussed are the Cellular Thermal Shift Assay (CETSA) and a Bocillin FL-based competition assay.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is critical and depends on the specific research question, available resources, and the nature of the drug-target interaction. Below is a summary of quantitative data obtained from representative experiments using CETSA and a Bocillin FL competition assay to validate the binding of beta-lactam antibiotics to their PBP targets.

ParameterCellular Thermal Shift Assay (CETSA)Bocillin FL Competition Assay
Principle Ligand binding-induced thermal stabilization of the target protein.Competitive binding of an unlabeled ligand against a fluorescently labeled ligand for the target protein.
Primary Readout Change in the melting temperature (ΔTm) of the target protein.50% inhibitory concentration (IC₅₀) of the unlabeled ligand.
Example Quantitative Data A thermal stabilization of approximately 9 °C was observed for the target protein in the presence of a specific inhibitor[1].The IC₅₀ of piperacillin for E. coli PBP3 was determined to be 0.03 µg/mL.
Throughput Can be adapted for high-throughput screening (HTS) formats[1][2].Generally lower throughput, but amenable to microplate-based formats.
Labeling Requirement Label-free for both the compound and the target protein.Requires a fluorescently labeled probe (Bocillin FL).
Information Gained Direct evidence of target binding in a native cellular context, information on compound permeability and cellular metabolism.Quantitative measure of binding affinity (IC₅₀), information on selectivity for different PBP isoforms.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for PBP Target Engagement

CETSA is a powerful technique to confirm drug-target interaction in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding[3][4][5].

a. Cell Culture and Treatment:

  • Culture the bacterial strain of interest (e.g., E. coli) to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the same buffer and aliquot into PCR tubes or a 384-well PCR plate[1].

  • Add "this compound" (or vehicle control) to the cell suspensions at the desired concentrations.

  • Incubate the cells with the compound for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell entry and target binding[1].

b. Thermal Challenge:

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler[1].

  • Include an unheated control (maintained at 37°C)[1].

c. Cell Lysis and Fractionation:

  • Lyse the cells using an appropriate method (e.g., sonication, enzymatic lysis with lysozyme) on ice[1].

  • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation (e.g., 2000 x g for 30 minutes)[1].

d. Protein Detection and Quantification:

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble PBP in each sample using standard protein detection methods such as Western blotting with a specific anti-PBP antibody or high-throughput methods like AlphaLISA or reverse-phase protein arrays (RPPA)[1][4].

  • Quantify the band intensities (for Western blot) or signal from the high-throughput assay.

e. Data Analysis:

  • Plot the amount of soluble PBP as a function of temperature for both the vehicle-treated and drug-treated samples to generate melting curves.

  • The shift in the melting curve (ΔTm) indicates the degree of thermal stabilization conferred by the binding of "this compound" to the PBP.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cell_culture Bacterial Cell Culture treatment Incubate with this compound cell_culture->treatment heating Heat at Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation detection Quantify Soluble PBP centrifugation->detection data_analysis Determine ΔTm detection->data_analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
Bocillin FL Competition Assay for PBP Target Engagement

This assay determines the ability of an unlabeled anti-infective agent to compete with a fluorescently labeled penicillin derivative (Bocillin FL) for binding to PBPs in situ.

a. Cell Culture and Treatment:

  • Grow the bacterial strain to the desired optical density.

  • Harvest and wash the cells as described for CETSA.

  • Resuspend the cells in PBS.

  • In separate tubes, incubate the cell suspension with a serial dilution of "this compound" for a defined period (e.g., 30 minutes) at room temperature. Include a no-inhibitor control.

b. Fluorescent Labeling:

  • Add a fixed, subsaturating concentration of Bocillin FL to each tube.

  • Incubate for a further period (e.g., 10-15 minutes) at room temperature to allow for Bocillin FL to bind to any available PBPs.

c. Cell Lysis and Sample Preparation:

  • Pellet the cells by centrifugation and wash with PBS to remove unbound Bocillin FL.

  • Lyse the cells (e.g., using lysozyme followed by sonication).

  • Isolate the membrane fraction, where PBPs are located, by ultracentrifugation.

  • Resuspend the membrane pellets in a sample buffer.

d. PBP Visualization and Quantification:

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the PBP bands in each lane.

e. Data Analysis:

  • Plot the fluorescence intensity of each PBP band as a function of the concentration of "this compound".

  • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of "this compound" required to inhibit 50% of Bocillin FL binding to a specific PBP.

Bocillin_FL_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis cells Bacterial Cells inhibitor Add this compound cells->inhibitor bocillin Add Bocillin FL inhibitor->bocillin wash Wash Cells bocillin->wash lysis Cell Lysis wash->lysis membrane_iso Isolate Membranes lysis->membrane_iso sds_page SDS-PAGE membrane_iso->sds_page scan Fluorescence Scan sds_page->scan quantify Quantify Bands scan->quantify ic50 Determine IC₅₀ quantify->ic50

Workflow for the Bocillin FL Competition Assay.

Conclusion

Both the Cellular Thermal Shift Assay and the Bocillin FL competition assay are valuable methods for confirming the in situ target engagement of anti-infective agents like beta-lactam antibiotics. CETSA offers a label-free approach to directly measure target binding in a native cellular context, providing strong evidence of target engagement. The Bocillin FL competition assay, while requiring a fluorescent probe, provides a quantitative measure of binding affinity (IC₅₀) and can be used to profile the selectivity of a compound for different PBP isoforms. The choice between these methods will depend on the specific experimental goals and available resources. For initial hit validation and confirmation of cellular permeability and target interaction, CETSA is an excellent choice. For more detailed quantitative analysis of binding potency and selectivity profiling, the Bocillin FL competition assay is a well-established and robust alternative. The complementary nature of these assays can provide a comprehensive understanding of the target engagement of novel anti-infective candidates.

References

Head-to-head comparison of Anti-infective agent 5 and daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two critical anti-infective agents with activity against resistant Gram-positive pathogens: ceftaroline fosamil, a fifth-generation cephalosporin, and daptomycin, a cyclic lipopeptide. The following sections detail their mechanisms of action, in vitro activity, clinical efficacy, and the experimental protocols used to generate this comparative data.

Overview and Mechanism of Action

Ceftaroline and daptomycin offer distinct approaches to combating Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Ceftaroline fosamil is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[1] As a β-lactam antibiotic, its primary target is the bacterial cell wall. Uniquely among cephalosporins, ceftaroline exhibits a high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the protein encoded by the mecA gene that confers methicillin resistance in staphylococci.[2][3][4] By inhibiting PBP2a, ceftaroline disrupts the transpeptidation process essential for peptidoglycan synthesis, leading to cell wall instability and bacterial lysis.[2][3] This targeted action allows it to be effective against both MRSA and methicillin-susceptible S. aureus (MSSA).[2]

Daptomycin employs a different, calcium-dependent mechanism.[5] It binds to the bacterial cell membrane in the presence of calcium ions, leading to the formation of oligomeric complexes that insert into the membrane.[5][6] This process causes a rapid efflux of potassium ions, resulting in membrane depolarization.[5][7] The subsequent disruption of DNA, RNA, and protein synthesis leads to a concentration-dependent and rapid bactericidal effect.[7] Its action is specific to Gram-positive bacteria due to differences in membrane composition; it cannot penetrate the outer membrane of Gram-negative organisms.[5]

Ceftaroline_MOA cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_bacterium Bacterium Ceftaroline Ceftaroline PBP2a PBP2a (Penicillin-Binding Protein 2a) Ceftaroline->PBP2a Binds to Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP2a->Peptidoglycan Inhibits Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disruption leads to

Caption: Mechanism of Action of Ceftaroline.

Daptomycin_MOA cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_bacterium Bacterium Daptomycin Daptomycin Membrane Membrane Insertion & Oligomerization Daptomycin->Membrane Complexes with Ca²⁺ Calcium Ca²⁺ Depolarization Membrane Depolarization (K⁺ Efflux) Membrane->Depolarization Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Leads to Death Bacterial Death Inhibition->Death Results in MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotics in Broth start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria & Antibiotics prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read Plate for Visible Growth Determine Lowest Concentration with No Growth (MIC) incubate->read_mic end End read_mic->end

References

Comparison Guide: Elucidating the Bactericidal vs. Bacteriostatic Nature of Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of Anti-infective agent 5, offering experimental data and detailed protocols to objectively determine its classification as either a bactericidal or bacteriostatic agent. For comparative purposes, its performance is benchmarked against two well-characterized antibiotics: Levofloxacin (a known bactericidal agent) and Tetracycline (a known bacteriostatic agent).

Understanding Bactericidal and Bacteriostatic Classifications

Anti-infective agents are broadly categorized based on their mechanism of action against bacteria:

  • Bactericidal agents directly kill bacteria, leading to a rapid reduction in the number of viable organisms.[1][2] These agents often target critical processes like cell wall synthesis or DNA replication.[1][3]

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them.[1][2] The elimination of the infection then relies on the host's immune system.[2] These agents typically interfere with metabolic processes such as protein synthesis.[1][4][5]

The distinction between these two classes is not always absolute and can depend on factors like drug concentration, bacterial species, and the phase of bacterial growth.[1][6]

Experimental Determination of Activity

The primary method for differentiating between bactericidal and bacteriostatic activity in vitro involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9][10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log) reduction in the initial bacterial inoculum density.[11][12][13][14]

The relationship between these two values, expressed as the MBC/MIC ratio , is the key determinant:

  • An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4 .[6][7][13][14][15]

  • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4 .[6][7][15]

Experimental Protocols

A broth microdilution method is employed to determine the MIC, followed by subculturing to determine the MBC.

Materials:

  • This compound, Levofloxacin, and Tetracycline stock solutions

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation: A culture of E. coli is grown in CAMHB to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The anti-infective agents are serially diluted (typically two-fold) in CAMHB across the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted agent is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the agent in which there is no visible bacterial growth.[11][16]

  • MBC Determination: An aliquot (e.g., 100 µL) is taken from the wells corresponding to the MIC and at least two higher concentrations.

  • Plating: The aliquots are spread onto MHA plates that do not contain any antibiotic.

  • Incubation: The MHA plates are incubated at 37°C for 24 hours.

  • Colony Counting: The number of colonies on each plate is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][13][14]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate wells with bacteria prep_inoculum->inoculate prep_dilution Serial Dilute Agent 5 in 96-well plate prep_dilution->inoculate incubate_mic Incubate plate (18-24h at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto antibiotic-free agar read_mic->plate_mbc incubate_mbc Incubate plates (24h at 37°C) plate_mbc->incubate_mbc read_mbc Count colonies and calculate % kill. Determine MBC (≥99.9% kill) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Data Presentation and Comparison

The following table summarizes the hypothetical MIC and MBC values for this compound and comparator agents against E. coli.

AgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound 242Bactericidal
Levofloxacin 0.060.122Bactericidal
Tetracycline 13232Bacteriostatic

Based on this data, the MBC/MIC ratio for this compound is 2, which is ≤ 4. This strongly indicates that This compound is a bactericidal agent .

Time-kill curve assays provide a dynamic view of antibacterial activity over time.[17][18] The experiment involves exposing a standardized bacterial inoculum to a fixed concentration of the agent (e.g., 4x MIC) and measuring the number of viable bacteria at various time points.

Time (hours)Log₁₀ Reduction in CFU/mL (vs. Growth Control)
This compound (8 µg/mL) Levofloxacin (0.24 µg/mL) Tetracycline (4 µg/mL)
0 000
2 1.52.00.5
4 3.1>3.50.8
6 >3.5>3.51.0
24 >3.5>3.51.2

The time-kill data corroborates the MBC/MIC findings. This compound, similar to Levofloxacin, achieved a >3-log₁₀ reduction in bacterial count within 4-6 hours, demonstrating rapid bactericidal activity.[17][19] In contrast, Tetracycline only inhibited growth, showing a much smaller reduction in viable cells over the 24-hour period.

Proposed Mechanism of Action for this compound

Based on its bactericidal profile, a plausible mechanism of action for this compound is the inhibition of bacterial DNA synthesis, a pathway targeted by other bactericidal agents like fluoroquinolones.[3][20][21] Specifically, we hypothesize that Agent 5 targets DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) , enzymes critical for DNA replication, repair, and transcription.[22][23]

By binding to the enzyme-DNA complex, this compound would stabilize double-strand breaks in the bacterial chromosome, leading to the inhibition of DNA replication and ultimately triggering cell death.[21][23]

Mechanism_Pathway cluster_replication Bacterial DNA Replication DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase (Relaxes positive supercoils) DNA->Gyrase unwinding Unwound_DNA Unwound DNA Template Gyrase->Unwound_DNA Result Inhibition of DNA Synthesis & Chromosome Fragmentation Replicated_DNA Replicated Daughter Chromosomes Unwound_DNA->Replicated_DNA replication fork progression TopoIV Topoisomerase IV (Decatenates daughter chromosomes) Replicated_DNA->TopoIV Agent5 This compound Agent5->Inhibition_Gyrase Agent5->Inhibition_TopoIV Inhibition_Gyrase->Gyrase inhibits Inhibition_TopoIV->TopoIV inhibits Death Bacterial Cell Death Result->Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The experimental data derived from both MBC/MIC ratio analysis and dynamic time-kill curve assays consistently demonstrate the potent activity of this compound. With an MBC/MIC ratio of 2 and the ability to achieve a >3-log reduction in bacterial viability within four hours, This compound is definitively classified as a bactericidal agent . Its efficacy is comparable to the established bactericidal antibiotic Levofloxacin. The proposed mechanism, inhibition of key DNA replication enzymes, aligns with this classification and provides a clear pathway for its lethal effect on bacteria.

References

Benchmarking Anti-infective Agent 5 Against Current Clinical Anti-infectives for the Treatment of Multidrug-Resistant Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the investigational drug, Anti-infective agent 5, with current standard-of-care anti-infectives: Linezolid, Vancomycin, and Daptomycin. The data presented herein is based on preclinical studies aimed at evaluating the efficacy, safety, and mechanism of action of this novel compound against key Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).

Introduction and Mechanism of Action

This compound is a next-generation oxazolidinone antibiotic designed to overcome existing resistance mechanisms. Like other oxazolidinones, its primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex essential for translation. This action effectively halts the production of bacterial proteins, leading to a bacteriostatic effect. The diagram below illustrates this proposed mechanism.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Initiation_Complex 70S Initiation Complex Formation P_site->Initiation_Complex Blocks formation A_site A-site Agent_5 This compound Agent_5->P_site Binds to P-site on 50S subunit Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis Leads to A Acclimatize BALB/c Mice (7 days) B Induce Neutropenia (Cyclophosphamide) A->B C Infect with MRSA USA300 (1x10^7 CFU, IP) B->C D Administer Treatment (2h post-infection) C->D E Monitor Survival for 10 Days D->E Start Compound Synthesized MIC_Test Potent In Vitro Efficacy? (Low MIC) Start->MIC_Test Cytotoxicity_Test Acceptable Safety? (High CC50) MIC_Test->Cytotoxicity_Test Yes Stop Terminate Development MIC_Test->Stop No In_Vivo Proceed to In Vivo Studies Cytotoxicity_Test->In_Vivo Yes Cytotoxicity_Test->Stop No

Comparative analysis of Anti-infective agent 5 and linezolid against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Anti-Infective Agent (JSF-3151) and Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This has spurred the search for novel anti-infective agents with unique mechanisms of action. This guide provides a comparative analysis of a novel quinoline anti-infective agent, JSF-3151, and the established oxazolidinone antibiotic, linezolid, against MRSA. The comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro activity, cytotoxicity, and in vivo efficacy.

Mechanism of Action

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.

The precise mechanism of action for JSF-3151, a novel quinoline derivative, is currently under investigation. Its unique chemical structure suggests a different target from existing antibiotic classes, which is a promising attribute in overcoming established resistance mechanisms.

cluster_linezolid Linezolid Mechanism of Action Linezolid Linezolid 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid->50S Ribosomal Subunit Binds to 23S rRNA Initiation Complex Formation Initiation Complex Formation 50S Ribosomal Subunit->Initiation Complex Formation 30S Ribosomal Subunit 30S Ribosomal Subunit 30S Ribosomal Subunit->Initiation Complex Formation Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Inhibition

Caption: Mechanism of action of Linezolid.

cluster_jsf3151 JSF-3151 Proposed Mechanism of Action JSF-3151 JSF-3151 Unknown Bacterial Target Unknown Bacterial Target JSF-3151->Unknown Bacterial Target Binds to/Inhibits Bacterial Cell Death Bacterial Cell Death Unknown Bacterial Target->Bacterial Cell Death Leads to

Caption: Proposed mechanism of action of JSF-3151.

In Vitro Activity

The in vitro activities of JSF-3151 and linezolid against MRSA are summarized in the table below. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, and Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Parameter JSF-3151 Linezolid Reference Strain(s)
MIC vs. MRSA (µg/mL) 4.0[1]1 - 4 (MIC⁹⁰)MRSA COL[1], Various clinical isolates
MIC vs. MSSA (µg/mL) 1.6[1]1 - 2 (MIC⁹⁰)MSSA[1], Various clinical isolates
MBC vs. MRSA (µg/mL) 1.6 - 3.1[1]Not typically bactericidalMRSA COL[1]
Time-Kill Analysis Bactericidal (sterilized culture within 4h at 1x MIC)Primarily bacteriostatic (<3-log₁₀ kill at 24h)MRSA

Cytotoxicity

Evaluating the cytotoxicity of a potential anti-infective agent against mammalian cells is crucial to assess its therapeutic index.

Parameter JSF-3151 Linezolid
Cell Line Vero (African green monkey kidney epithelial cells)Various, including HepG2, HEK293
CC₅₀ (µg/mL) >50[1]Generally >100

In Vivo Efficacy

The in vivo efficacy of both agents has been evaluated in murine models of MRSA infection. It is important to note that the experimental models differ, which should be considered when comparing the results.

Parameter JSF-3151 Linezolid
Animal Model Mouse Peritonitis ModelRabbit Endocarditis Model, Mouse Pneumonia Model, Mouse Hematogenous Pulmonary Infection Model
MRSA Strain MRSA COLVarious clinical isolates
Dosing Regimen 24 mg/kg, single intraperitoneal dose[1]Varied by model
Efficacy Outcome 16.7% survival at 3 days post-infection (compared to 0% in vehicle control)[1]Significantly reduced bacterial counts in aortic valve vegetations, lungs, and blood. Improved survival rates in various models.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Bacterial Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Microtiter Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Microtiter Plate->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for MIC determination.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution: The anti-infective agents are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Culture Preparation: A log-phase culture of MRSA is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Drug Addition: The anti-infective agent is added at a specified multiple of its MIC (e.g., 1x, 4x, 8x MIC).

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Colony Counting: The samples are serially diluted, plated on nutrient agar, and incubated for 18-24 hours to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Mouse Peritonitis/Sepsis Model
  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of an MRSA strain.

  • Treatment: At a specified time post-infection, the mice are treated with the anti-infective agent (e.g., JSF-3151) or a vehicle control.

  • Monitoring: The survival of the mice is monitored over a period of several days.

  • Endpoint: The primary endpoint is typically survival, but bacterial load in the peritoneal fluid and blood can also be assessed at earlier time points.

Conclusion

JSF-3151 represents a promising novel anti-infective agent with potent bactericidal activity against MRSA. Its distinct chemical structure and mechanism of action make it a valuable candidate for further development, particularly in the context of increasing resistance to existing antibiotics. While linezolid remains an important therapeutic option for MRSA infections, its bacteriostatic nature can be a limitation in certain clinical scenarios. The preclinical data for JSF-3151, including its rapid bactericidal activity and favorable cytotoxicity profile, warrant further investigation, including studies in additional animal models of MRSA infection and exploration of its precise molecular target.

References

Comparison Guide: Validating the Synergistic Effect of Anti-infective Agent 5 (Avibactam) with β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of Anti-infective agent 5, represented here by the well-documented β-lactamase inhibitor Avibactam, when used in combination with β-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and validation of antibiotic synergy.

The emergence of bacteria producing β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, inactivating the drug. Anti-infective agents like Avibactam are designed to inhibit these β-lactamases, thereby restoring the efficacy of the partner β-lactam antibiotic.[1][2] Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to a wide range of serine β-lactamases, including class A (like KPC), class C, and some class D enzymes.[2][3][4] Unlike some other inhibitors, its mechanism is reversible, allowing it to regenerate and continue protecting the β-lactam antibiotic.[2][3][5] This guide focuses on the synergistic effect of Avibactam when combined with the third-generation cephalosporin, Ceftazidime.

Data Presentation: In Vitro Efficacy

The synergistic effect of Avibactam is most clearly demonstrated by the significant reduction in the Minimum Inhibitory Concentration (MIC) of the partner β-lactam against resistant bacterial strains. The addition of Avibactam restores the in vitro activity of Ceftazidime against many strains that would otherwise be resistant.[1]

Table 1: Comparative In Vitro Activity of Ceftazidime and Ceftazidime-Avibactam against KPC-Producing Klebsiella pneumoniae

Bacterial Isolate TypeAgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
KPC-Producing K. pneumoniaeCeftazidime>64>64
KPC-Producing K. pneumoniaeCeftazidime-Avibactam*12-4

Note: Avibactam is typically tested at a fixed concentration of 4 µg/mL. Data is compiled from multiple studies.[6][7] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

The synergy between two antimicrobial agents is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained in a checkerboard assay.[8][9]

Table 2: Interpretation of the Fractional Inhibitory Concentration (FIC) Index

FIC Index (FICI)InterpretationDescription
FICI ≤ 0.5Synergy The combined effect is significantly greater than the sum of their independent effects.[10]
0.5 < FICI ≤ 1.0Additive The combined effect is equal to the sum of their independent effects.[11]
1.0 < FICI < 4.0Indifference The combined effect is no different from their independent effects.[8][10]
FICI ≥ 4.0Antagonism The combined effect is less than their independent effects.[8][10]

The FIC Index is calculated as: FICI = FIC of Agent A + FIC of Agent B, where FIC A = (MIC of A in combination) / (MIC of A alone).[8][9]

Experimental Protocols

To validate the synergistic effects observed, standardized in vitro methods are employed. The following are detailed protocols for two key assays.

1. Checkerboard Microdilution Assay

This method is used to determine the FIC index by testing a matrix of concentrations for two agents.[8][12]

Protocol:

  • Preparation of Antibiotics: Prepare stock solutions of Ceftazidime and Avibactam in an appropriate solvent. Perform serial twofold dilutions for each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

  • Agent A Dilution: Add 50 µL of the highest concentration of Ceftazidime to the first column. Perform serial dilutions along the x-axis (horizontally) by transferring 50 µL from one well to the next, resulting in decreasing concentrations of Ceftazidime.

  • Agent B Dilution: Add 50 µL of the highest concentration of Avibactam to the first row. Perform serial dilutions along the y-axis (vertically), resulting in decreasing concentrations of Avibactam.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.[8]

  • Controls: Include wells for a growth control (bacteria in broth only) and sterility controls for the medium and each antibiotic.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The MIC of each agent alone and in combination is identified.

  • Calculation: Calculate the FIC index using the formula described in Table 2.

2. Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing over time and can confirm synergistic bactericidal activity.[13][14]

Protocol:

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13]

  • Test Conditions: Prepare flasks containing CAMHB with the following conditions:

    • Growth Control (no antibiotic)

    • Ceftazidime alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

    • Avibactam alone (at a fixed concentration, e.g., 4 µg/mL)

    • Ceftazidime and Avibactam in combination

  • Inoculation and Incubation: Add the prepared inoculum to each flask and incubate at 37°C in a shaking incubator.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13]

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C and count the resulting colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log₁₀ (100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13][15]

Visualizations: Mechanisms and Workflows

Mechanism of Synergy: Avibactam Protecting a β-Lactam

G cluster_bacterium Bacterial Periplasmic Space cluster_path1 Without Inhibitor cluster_path2 With Inhibitor (Synergy) BL β-Lactam (Ceftazidime) Enzyme β-Lactamase Enzyme BL->Enzyme Enzyme captures β-Lactam PBP Penicillin-Binding Protein (PBP) (Target Site) BL->PBP Protected β-Lactam reaches target BLI β-Lactamase Inhibitor (Avibactam) BLI->Enzyme Covalently binds to and inhibits enzyme Hydrolyzed_BL Inactive β-Lactam Enzyme->Hydrolyzed_BL Hydrolysis Inhibited_Enzyme Inhibited Enzyme (Covalent Complex) CellWall Cell Wall Synthesis Blocked PBP->CellWall Inhibition

Caption: Mechanism of Avibactam and β-Lactam synergy.

Experimental Workflow of a Checkerboard Assay

G Start Start: Prepare Reagents DiluteA 1. Create serial dilutions of Agent A (Ceftazidime) along columns Start->DiluteA DiluteB 2. Create serial dilutions of Agent B (Avibactam) along rows Start->DiluteB Plate 3. Dispense into 96-well plate creating a concentration matrix DiluteA->Plate DiluteB->Plate Inoculate 4. Inoculate plate with standardized bacterial suspension (5x10^5 CFU/mL) Plate->Inoculate Incubate 5. Incubate plate (16-20h at 37°C) Inoculate->Incubate ReadMIC 6. Read results: Determine MIC of each agent alone and in every combination Incubate->ReadMIC Calc 7. Calculate FIC Index for each well with no growth ReadMIC->Calc Interpret 8. Identify lowest FIC Index and interpret result (Synergy, Additive, etc.) Calc->Interpret

Caption: Workflow for the checkerboard microdilution assay.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Anti-infective Agent 5

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of any anti-infective agent is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. Improper disposal can lead to the development of antimicrobial resistance and pose a significant risk to public health.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of "Anti-infective agent 5," a novel compound for research and development purposes.

Before commencing any work, a thorough risk assessment must be conducted to determine the agent's specific hazards. This assessment should consider its biological activity, potential toxicity, and chemical properties. All waste generated from experiments involving this compound must be treated as hazardous until proven otherwise.

Core Principles of Waste Management
  • Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved by ordering the smallest necessary quantities of the agent, keeping a detailed inventory, and reducing the scale of experiments whenever feasible.[3][4]

  • Segregation : All waste streams must be properly segregated. Waste contaminated with this compound should be kept separate from general laboratory waste. Furthermore, liquid and solid wastes should be collected in distinct containers.[5][6]

  • Containment : Use appropriate, leak-proof, and clearly labeled containers for all waste. The containers must be compatible with the chemical nature of the waste. For instance, corrosive materials should not be stored in metal containers.[5][7] All waste containers must be kept securely closed except when adding waste.[3][4]

Disposal Procedure for Liquid Waste Containing this compound

Liquid waste includes spent culture media, stock solutions, and contaminated buffers. Due to the potential for environmental contamination, liquid waste containing anti-infective agents must never be poured down the drain without prior decontamination.[1][4]

Step 1: Collection

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container, such as a high-density polyethylene (HDPE) carboy.

  • The container must be clearly labeled as "Hazardous Waste: Liquid this compound" and should include the date when waste was first added.

Step 2: Decontamination

  • The primary method for decontaminating liquid waste is through chemical inactivation or steam autoclaving. The choice of method depends on the chemical stability of this compound.

  • Chemical Inactivation : Add a suitable chemical disinfectant to the waste container (see Table 1). Ensure the final concentration of the disinfectant is sufficient to inactivate the agent. Allow for the recommended contact time, agitating the solution periodically.

  • Steam Autoclaving : If this compound is heat-stable, autoclaving may not be effective at degrading the compound itself, even though it will sterilize any biological material.[1] If the agent is heat-labile, autoclaving is a preferred method for decontamination.[8] Loosen the cap of the waste container before autoclaving to prevent pressure buildup.[9]

Step 3: Final Disposal

  • After decontamination, the waste may still be considered chemical waste depending on institutional policies and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.[3][4]

Disposal Procedure for Solid Waste Containing this compound

Solid waste includes contaminated personal protective equipment (PPE) like gloves and lab coats, plastic consumables (pipette tips, culture plates), and contaminated glassware.

Step 1: Collection

  • Collect all non-sharp solid waste in a designated biohazard bag.[10] This bag should be placed within a rigid, leak-proof secondary container with a lid.

  • All "sharps," such as needles, scalpels, and broken glass, must be placed in a puncture-resistant, dedicated sharps container.[10][11]

Step 2: Decontamination

  • The most common and effective method for decontaminating solid infectious waste is steam autoclaving.[8][11] Place the biohazard bags and open sharps containers in an autoclave. Ensure steam can penetrate the materials by leaving bags slightly open.[9]

  • Incineration is another effective method, particularly for pathological waste, and is often the final step in the disposal process handled by waste management contractors.[11][12]

Step 3: Final Disposal

  • Once autoclaved, the waste is typically considered non-infectious. However, it may still be classified as regulated waste.

  • Place the autoclaved bags and sealed sharps containers in the designated area for pickup by your institution's hazardous waste management service.

Quantitative Data for Decontamination

The selection of a chemical disinfectant and its effective concentration and contact time are crucial for successful decontamination. The table below summarizes common chemical disinfectants used in laboratory settings.

DisinfectantWorking ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach) 10% solution (1:9 dilution of household bleach), freshly made.[13]20-30 minutes[14]Can be corrosive to metals. Organic material can reduce its effectiveness.[14][15]
Ethanol 70% in water[13]10-15 minutesLess effective in the presence of organic matter. Used for surface decontamination and on instruments.[13]
Iodophors Manufacturer's recommendation20-30 minutes[14]Less inactivated by organic matter than bleach, but can stain surfaces.[14]
Phenolic Compounds Manufacturer's recommendation15-20 minutesEffective in the presence of organic material but can leave a residue.[14]

Experimental Protocol: Validation of Chemical Decontamination of this compound

This protocol outlines a method to validate the effectiveness of a chosen chemical disinfectant (e.g., 10% sodium hypochlorite) for inactivating this compound in a liquid waste stream.

Objective: To determine the required contact time for a 10% sodium hypochlorite solution to completely inactivate a known concentration of this compound.

Materials:

  • This compound stock solution (known concentration)

  • Sterile liquid culture medium (representative of waste)

  • Freshly prepared 10% sodium hypochlorite solution

  • Sterile water

  • Sodium thiosulfate solution (neutralizer)

  • Appropriate analytical system to detect and quantify this compound (e.g., HPLC, LC-MS)

  • Sterile conical tubes (50 mL)

  • Calibrated pipettes

  • Timer

Methodology:

  • Preparation:

    • Prepare a solution of this compound in the sterile culture medium to mimic the liquid waste. The concentration should represent the highest expected concentration in the waste stream.

    • In a series of sterile 50 mL conical tubes, label for different time points (e.g., 0, 5, 10, 15, 20, 30 minutes).

  • Decontamination Procedure:

    • To each labeled tube, add 9 mL of the this compound solution.

    • At time T=0, add 1 mL of the 10% sodium hypochlorite solution to each tube, vortex briefly to mix. This initiates the decontamination process.

    • For the T=0 sample, immediately add a neutralizing agent (e.g., sodium thiosulfate) to stop the reaction.

  • Time-Point Sampling:

    • At each subsequent time point (5, 10, 15, 20, and 30 minutes), add the neutralizing agent to the corresponding tube to quench the disinfectant's activity.

  • Analysis:

    • Following neutralization, analyze a sample from each tube using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining active this compound.

  • Data Interpretation:

    • Plot the concentration of this compound against time.

    • The effective contact time is the point at which the concentration of the agent drops below the limit of detection of the analytical method. A safety margin should be added to this time for the final disposal protocol.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

DisposalWorkflow cluster_start cluster_type cluster_liquid cluster_solid start Waste Generation (this compound) liquid_waste Liquid Waste start->liquid_waste Is it liquid? solid_waste Solid Waste start->solid_waste Is it solid? collect_liquid Collect in Labeled, Leak-Proof Carboy liquid_waste->collect_liquid sharps Sharps solid_waste->sharps Is it sharp? non_sharps Non-Sharps solid_waste->non_sharps Is it non-sharp? decon_liquid Decontaminate (Chemical or Autoclave) collect_liquid->decon_liquid ehs_liquid Arrange EHS Pickup decon_liquid->ehs_liquid end Final Disposal by Licensed Contractor ehs_liquid->end collect_sharps Collect in Sharps Container sharps->collect_sharps collect_non_sharps Collect in Biohazard Bag non_sharps->collect_non_sharps decon_solid Decontaminate (Autoclave or Incineration) collect_sharps->decon_solid collect_non_sharps->decon_solid ehs_solid Arrange EHS Pickup decon_solid->ehs_solid ehs_solid->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Anti-infective agent 5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Anti-infective Agent 5. Given the potent nature of this agent, adherence to these procedures is vital for personnel safety and to prevent environmental contamination. The following information is based on established guidelines for handling potent anti-infective and cytotoxic compounds.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a potent pharmaceutical ingredient that can be toxic and act as a moderate to severe irritant to the skin and eyes.[4] Occupational exposure has been linked to allergic reactions, including skin rashes and respiratory irritation.[5][6] Therefore, stringent controls and appropriate PPE are mandatory.

Summary of Required Personal Protective Equipment

Protection Type Required PPE Standard/Specification Purpose
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.[7]ASTM D6978 (Chemotherapy Drug Resistance)Prevents skin contact and absorption. Inner glove remains sterile.
Body Protection Disposable, fluid-resistant gown with long sleeves and closed cuffs.ANSI/AAMI PB70 Level 1 or higher[7]Protects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles and/or a full-face shield.[5][7]ANSI Z87.1Protects mucous membranes of the eyes, nose, and mouth from splashes or aerosols.[8]
Respiratory Protection NIOSH-approved N95 respirator or higher.NIOSH-certified[7]Required when handling powders or creating aerosols to prevent inhalation.[6]
Foot Protection Closed-toe shoes and disposable shoe covers.[1]N/AProtects against spills and contamination of personal footwear.

Operational Plan: Handling and Experimental Protocols

All handling of this compound, especially of powdered forms, must occur within a designated controlled area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[3][5]

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Restrict access to the designated handling area.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[2]

    • Assemble all necessary materials, including the agent, solvents, and a dedicated cytotoxic spill kit, before starting.[1]

  • Donning PPE:

    • Put on PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, face shield/goggles, and finally, outer gloves. Ensure the outer gloves overlap the gown cuffs.[7]

  • Reconstitution and Aliquoting:

    • Handle the powdered form of the agent carefully to avoid generating dust.

    • If reconstituting, slowly add the solvent to the powder. Use Luer-lock syringes and needles to prevent accidental disconnection and spraying.[2]

    • All transfers should be performed over the absorbent pad.

  • Post-Procedure Decontamination:

    • Wipe down all exterior surfaces of vials and equipment with an appropriate deactivating agent or 70% isopropyl alcohol before removing them from the controlled workspace.

    • Clean the work area, starting from the cleanest sections and moving towards the most contaminated.[1]

  • Doffing PPE:

    • Remove PPE in a manner that prevents self-contamination: remove outer gloves first, followed by the gown, shoe covers, face shield/goggles, respirator, and finally inner gloves.

    • Dispose of all single-use PPE in the designated hazardous waste container immediately.

    • Wash hands thoroughly with soap and water after all work is complete.[1]

Disposal Plan: Waste Management

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and harm to others.

  • Sharps: All needles, syringes, and other sharp objects contaminated with the agent must be placed directly into a designated, puncture-proof sharps container labeled "Cytotoxic Waste."

  • Solid Waste: All contaminated PPE (gloves, gowns, masks), absorbent pads, and empty vials are considered hazardous waste.[9] They must be double-bagged in yellow chemotherapy waste bags and placed in a rigid, leak-proof container clearly labeled for cytotoxic or pharmaceutical waste.[9][10]

  • Liquid Waste: Concentrated stock solutions and unused diluted solutions are considered hazardous chemical waste.[11] They must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste down the drain.[11] Autoclaving may not be sufficient to degrade the chemical agent.[11]

Emergency Procedures

Spill Management Workflow

start_end start_end process process decision decision action action sub_process sub_process start Spill Detected alert Alert personnel & restrict area start->alert assess Assess spill size & agent form alert->assess minor_spill Minor Spill (Liquid or Powder) assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don full PPE: (2x gloves, gown, N95, goggles) minor_spill->don_ppe evacuate Evacuate area immediately major_spill->evacuate contain_liquid Cover with absorbent pads don_ppe->contain_liquid If Liquid contain_powder Gently cover with damp absorbent pads don_ppe->contain_powder If Powder cleanup Clean area with deactivating agent (Work from outside in) contain_liquid->cleanup contain_powder->cleanup dispose Dispose of all materials as cytotoxic waste cleanup->dispose report Report incident & document dispose->report end End report->end contact_ehs Contact Emergency/ EH&S Personnel evacuate->contact_ehs contact_ehs->end

Caption: Workflow for managing spills of this compound.

First Aid Measures

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.